2-Methyl-3-(pyridin-3-yl)propanoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-3-pyridin-3-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-7(9(11)12)5-8-3-2-4-10-6-8/h2-4,6-7H,5H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZRWATJWDHWPJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CN=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-Methyl-3-(pyridin-3-yl)propanoic acid chemical properties
An In-depth Technical Guide to 2-Methyl-3-(pyridin-3-yl)propanoic Acid
Introduction
This compound is a heterocyclic carboxylic acid featuring a pyridine ring linked to a methyl-substituted propanoic acid moiety. As a derivative of propanoic acid, it holds potential as a versatile building block in medicinal chemistry and materials science. The presence of both a carboxylic acid group and a basic pyridine ring imparts amphoteric properties, making it an interesting candidate for the synthesis of zwitterionic compounds, coordination polymers, and pharmacologically active molecules. Its structural isomers, particularly those with substitution at the 2- or 4-position of the pyridine ring, are utilized in various chemical syntheses, and by extension, the 3-pyridyl isomer presents unique electronic and steric properties for exploration.
This guide provides a comprehensive overview of the known and predicted chemical properties of this compound, its analytical characterization, potential synthetic routes, and applications, offering a technical resource for researchers in organic synthesis and drug discovery.
Chemical Identity and Core Properties
The fundamental properties of a molecule are dictated by its structure. The combination of an aromatic pyridine nucleus and an aliphatic carboxylic acid chain in this compound defines its chemical behavior.
Structure and Identifiers
-
IUPAC Name: this compound
-
Canonical SMILES: CC(CC1=CN=CC=C1)C(=O)O
Physicochemical Data
Quantitative descriptors provide insight into the molecule's behavior in various chemical and biological environments. The data presented below is a consolidation of values from its isomers and the parent propanoic acid structure, providing a robust predictive profile.
| Property | Value | Source / Comment |
| Molecular Weight | 165.19 g/mol | [1][2] |
| Monoisotopic Mass | 165.078978594 Da | [1] |
| Topological Polar Surface Area (TPSA) | 50.2 Ų | [1] (Calculated for pyridin-4-yl isomer) |
| Hydrogen Bond Donors | 1 | [3] |
| Hydrogen Bond Acceptors | 2 | [3] |
| Rotatable Bonds | 2 | [3] |
| logP (Octanol/Water Partition Coefficient) | 1.75 | [3] (Predicted for a related isomer) |
| Storage Temperature | Room Temperature / 2-8°C (for long-term) | [4][5] |
Synthesis and Purification
While a specific, peer-reviewed synthesis for this compound is not prominently documented, a logical and effective synthetic strategy can be designed based on established organic chemistry principles. A common approach involves the alkylation of a malonic ester derivative with a pyridyl halide, followed by hydrolysis and decarboxylation.
Proposed Synthetic Pathway: Malonic Ester Synthesis
The causality behind this experimental choice lies in the reliability of the malonic ester synthesis for creating substituted carboxylic acids. The acidity of the α-hydrogen on diethyl malonate allows for easy deprotonation and subsequent nucleophilic attack on an electrophilic pyridine derivative.
Caption: Proposed workflow for the synthesis of the target compound.
Step-by-Step Experimental Protocol
This protocol is a self-validating system; successful isolation and characterization of the intermediate at each major step confirms the reaction's progress before proceeding.
-
Step 1: Alkylation.
-
To a solution of sodium ethoxide (1.1 eq) in dry ethanol, add diethyl malonate (1.0 eq) dropwise at 0°C.
-
Stir the mixture for 30 minutes to ensure complete formation of the enolate.
-
Add a solution of 3-(chloromethyl)pyridine hydrochloride (1.0 eq), neutralized prior to use, in dry ethanol.
-
Allow the reaction to warm to room temperature and then reflux for 4-6 hours until TLC analysis indicates consumption of the starting material.
-
Cool the reaction, filter any salts, and remove the solvent under reduced pressure. The crude product, diethyl 2-(pyridin-3-ylmethyl)malonate, can be purified by column chromatography.
-
-
Step 2: Saponification and Decarboxylation.
-
Dissolve the purified malonate from Step 1 in a 10% aqueous solution of sodium hydroxide (2.5 eq).
-
Heat the mixture at reflux for 2-3 hours to facilitate complete hydrolysis of the esters.
-
Cool the solution to 0°C and carefully acidify with concentrated HCl to a pH of ~2. This will precipitate the dicarboxylic acid intermediate.
-
Heat the acidic mixture gently to ~100-120°C to induce decarboxylation, which is observed by the evolution of CO₂ gas. Continue heating until gas evolution ceases.
-
Cool the mixture, extract the product, 3-(pyridin-3-yl)propanoic acid, with ethyl acetate, dry over anhydrous sodium sulfate, and concentrate to yield the crude acid.
-
-
Step 3: α-Methylation.
-
Dissolve the acid from Step 2 in dry THF and cool to -78°C.
-
Add lithium diisopropylamide (LDA) (2.2 eq) dropwise to form the dianion.
-
After stirring for 1 hour, add methyl iodide (1.2 eq) and allow the reaction to slowly warm to room temperature overnight.
-
Quench the reaction with saturated aqueous ammonium chloride and acidify with HCl.
-
Extract the final product, this compound, with ethyl acetate. Purify via recrystallization or column chromatography.
-
Spectroscopic and Analytical Characterization
Verifying the identity and purity of the synthesized compound is paramount. The following section details the expected spectroscopic signatures based on the principles of NMR and mass spectrometry.
Caption: Standard workflow for compound verification after synthesis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be the most informative for structural confirmation.[6]
-
Pyridine Ring Protons (4H): Multiple signals in the aromatic region (δ 7.0-8.5 ppm), exhibiting characteristic coupling patterns for a 3-substituted pyridine.
-
Carboxylic Acid Proton (1H): A broad singlet far downfield (δ 10-12 ppm), which is exchangeable with D₂O.
-
Methine Proton (CH, 1H): A multiplet (sextet or hextet) coupled to both the adjacent CH₃ and CH₂ groups.
-
Methylene Protons (CH₂, 2H): A multiplet, likely appearing as a doublet of doublets, due to coupling with the adjacent methine proton.
-
Methyl Protons (CH₃, 3H): A doublet, resulting from coupling to the single methine proton.
-
-
¹³C NMR: The carbon spectrum will confirm the number of unique carbon environments.
-
Carbonyl Carbon (C=O): A signal in the range of δ 170-180 ppm.
-
Pyridine Carbons (5C): Five distinct signals in the aromatic region (δ 120-150 ppm).
-
Aliphatic Carbons (3C): Signals for the methine (CH), methylene (CH₂), and methyl (CH₃) carbons in the upfield region (δ 15-50 ppm).
-
Mass Spectrometry (MS)
-
Electron Ionization (EI-MS): This technique will provide the molecular weight and fragmentation pattern.
-
Molecular Ion Peak (M⁺): A peak at m/z = 165, corresponding to the molecular weight of the compound.[7]
-
Key Fragments: Expect fragmentation patterns corresponding to the loss of the carboxyl group (-COOH, m/z = 45) and cleavage at the benzylic position, leading to a prominent pyridylmethyl cation or related fragments.[8]
-
Applications in Research and Drug Development
The true value of a chemical building block is realized in its applications. Propanoic acid derivatives are integral to numerous biologically active compounds.
-
Pharmaceutical Intermediate: This compound serves as a valuable intermediate in the synthesis of more complex molecules. The pyridine nitrogen can be quaternized or used as a coordination site, while the carboxylic acid can be converted into esters, amides, or other functional groups. It is particularly relevant for creating analogues of drugs that target the central nervous system.[9]
-
Agonist/Antagonist Development: The core structure is found in compounds with diverse biological activities. For instance, derivatives have been explored as dual PPARα/γ agonists for metabolic disorders.[10] The specific 3-pyridyl substitution pattern can influence receptor binding and selectivity compared to other isomers.
-
Antimicrobial Research: Propionic acid and its derivatives are known for their antimicrobial properties.[11] This scaffold can be used as a starting point for developing novel antibacterial or antifungal agents.
Safety and Handling
As with any laboratory chemical, proper handling is essential. While specific toxicity data for this compound is not available, information from related structures provides a guideline for safe practices.
-
GHS Hazard Classification (Predicted):
-
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle in a well-ventilated area or a chemical fume hood.
-
Avoid inhalation of dust or vapors.
-
In case of contact with skin or eyes, rinse immediately with plenty of water.
-
References
-
PubChem. (n.d.). 2-Methyl-3-(pyridin-4-YL)propanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-methoxy-2-methyl-3-{6-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]pyridin-3-yl}propanoic acid, a dual PPARα/γ agonist. Retrieved from [Link]
-
PubChem. (n.d.). (2S)-2-methyl-3-[4-(1-pyridin-2-ylindazol-6-yl)phenyl]propanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 2-Methyl-3-(Pyridin-4-Yl)Propanoic Acid. Retrieved from [Link]
-
PubChem. (n.d.). 3-(Pyridin-3-yl)propanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). proton NMR spectrum of 2-methylpropanoic acid. Retrieved from [Link]
-
NIST. (n.d.). Propanoic acid, 2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
Spectral Database for Organic Compounds (SDBS). (n.d.). 2-METHYL-(2,3,3-D3)-PROPANOIC-ACID. Retrieved from [Link]
-
Ligandbook. (n.d.). (2S)-2-amino-3-(1-methylpyridin-1-ium-3-yl)propanoic acid. Retrieved from [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Company Profile. Retrieved from [Link]
-
ChemSrc. (n.d.). 3-(3-Methylpyridin-2-Yl)Propanoic Acid. Retrieved from [Link]
-
PubChem. (n.d.). CID 158585059. National Center for Biotechnology Information. Retrieved from [Link]
-
NIST. (n.d.). Propanoic acid, 2-methyl-, 3-phenyl-2-propenyl ester. NIST Chemistry WebBook. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). mass spectrum of 2-methylpropanoic acid. Retrieved from [Link]
-
Springer. (2012). Synthesis, antimicrobial evaluation and QSAR studies of propionic acid derivatives. Medicinal Chemistry Research. Retrieved from [Link]
-
Cheméo. (n.d.). Propanoic acid, 2-methyl-, 2-ethyl-3-hydroxyhexyl ester. Retrieved from [Link]
-
MDPI. (2023). Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. Molecules. Retrieved from [Link]
-
NIST. (n.d.). Propanoic acid, 2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). 2-[(Pyridin-3-ylmethyl)amino]propanoic acid dihydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
-
MDPI. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules. Retrieved from [Link]
-
Bentham Science. (2025). Recent Trends in Chemistry and Biological Activity of Antipsychotics. Current Bioactive Compounds. Retrieved from [Link]
- Google Patents. (n.d.). US8633223B2 - Process for preparation of 2-methyl-2′-phenylpropionic acid derivatives and novel intermediate compounds.
-
LIPID MAPS. (n.d.). Isobutyric acid. Retrieved from [Link]
-
Journal of the Korean Chemical Society. (n.d.). Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione. Retrieved from [Link]
-
Wikipedia. (n.d.). Propionic acid. Retrieved from [Link]
Sources
- 1. 2-Methyl-3-(pyridin-4-YL)propanoic acid | C9H11NO2 | CID 12136634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. labsolu.ca [labsolu.ca]
- 3. chemscene.com [chemscene.com]
- 4. 3-(3-Methylpyridin-2-Yl)Propanoic Acid | CAS#:70580-10-8 | Chemsrc [chemsrc.com]
- 5. 2-Methyl-3-(pyridin-2-yl)propanoic acid, CasNo.1017183-06-0 ENAO Chemical Co, Limited China (Mainland) [enao.lookchem.com]
- 6. low/high resolution 1H proton nmr spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutyric acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. mass spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH fragmentation pattern of m/z m/e ions for analysis and identification of isobutyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. Propanoic acid, 2-methyl- [webbook.nist.gov]
- 9. 2-Methyl-3-(Pyridin-4-Yl)Propanoic Acid [myskinrecipes.com]
- 10. researchgate.net [researchgate.net]
- 11. Propionic acid - Wikipedia [en.wikipedia.org]
- 12. 3-(Pyridin-3-yl)propanoic acid | C8H9NO2 | CID 259624 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Methyl-3-(pyridin-3-yl)propanoic acid and its Isomers: Synthesis, Characterization, and Applications
This guide provides a comprehensive technical overview of 2-Methyl-3-(pyridin-3-yl)propanoic acid, a heterocyclic carboxylic acid of interest in pharmaceutical research and development. Due to the limited availability of a specific CAS number for the pyridin-3-yl isomer in public databases, this document will also draw upon the well-characterized pyridin-2-yl and pyridin-4-yl isomers to provide a thorough understanding of this class of compounds. The principles of synthesis, analytical characterization, and potential applications discussed herein are broadly applicable across these isomers, offering valuable insights for researchers, chemists, and drug development professionals.
Introduction to Pyridinylpropanoic Acids
Pyridinylpropanoic acids are a class of organic compounds that feature a pyridine ring linked to a propanoic acid backbone. The position of the nitrogen atom in the pyridine ring and the substitution pattern on the propanoic acid chain give rise to a variety of isomers with distinct physicochemical and biological properties. These compounds are of significant interest in medicinal chemistry as the pyridine moiety can engage in various biological interactions, while the carboxylic acid group provides a handle for further chemical modification and can influence pharmacokinetic properties.
The "magic methyl" effect, where the addition of a methyl group can significantly alter the biological activity and metabolic stability of a molecule, is a key consideration in the design of compounds like this compound.[1] The strategic placement of the methyl group at the 2-position of the propanoic acid chain can introduce chirality and influence the compound's interaction with biological targets.[1]
Physicochemical Properties and Isomeric Forms
| Property | 2-Methyl-3-(pyridin-2-yl)propanoic acid | 2-Methyl-3-(pyridin-4-yl)propanoic acid | This compound (Estimated) |
| CAS Number | 1017183-06-0[2] | 322725-47-3[3][4] | Not readily available |
| Molecular Formula | C₉H₁₁NO₂[2] | C₉H₁₁NO₂[3] | C₉H₁₁NO₂ |
| Molecular Weight | 165.19 g/mol [2] | 165.19 g/mol [3] | 165.19 g/mol |
| IUPAC Name | 2-methyl-3-(pyridin-2-yl)propanoic acid | 2-methyl-3-(pyridin-4-yl)propanoic acid[3] | This compound |
Synthesis Strategies
The synthesis of 2-Methyl-3-(pyridin-yl)propanoic acids can be achieved through several synthetic routes. A common and effective approach involves the alkylation of a malonic ester derivative followed by hydrolysis and decarboxylation. This strategy offers good control over the introduction of the methyl group and the pyridine moiety.
General Synthetic Workflow
A representative synthetic workflow for the preparation of 2-Methyl-3-(pyridin-yl)propanoic acids is depicted in the following diagram:
Caption: General synthetic workflow for 2-Methyl-3-(pyridin-yl)propanoic acids.
Detailed Experimental Protocol (Example for Pyridin-2-yl Isomer)
This protocol is adapted from general synthetic methods for similar compounds.
Step 1: Synthesis of Diethyl 2-methyl-2-(pyridin-2-ylmethyl)malonate
-
To a solution of sodium ethoxide (prepared by dissolving sodium in anhydrous ethanol), add diethyl 2-methylmalonate dropwise at 0°C.
-
Stir the mixture for 30 minutes at room temperature.
-
Add a solution of 2-(bromomethyl)pyridine in anhydrous ethanol dropwise to the reaction mixture.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Partition the residue between water and diethyl ether.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of 2-Methyl-3-(pyridin-2-yl)propanoic acid
-
To the purified diethyl 2-methyl-2-(pyridin-2-ylmethyl)malonate, add a solution of concentrated hydrochloric acid.
-
Reflux the mixture for 8-12 hours.
-
Cool the reaction mixture to room temperature.
-
Neutralize the solution with a suitable base (e.g., sodium carbonate) to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield 2-Methyl-3-(pyridin-2-yl)propanoic acid.
Analytical Characterization
The structural confirmation and purity assessment of 2-Methyl-3-(pyridin-yl)propanoic acids are typically performed using a combination of spectroscopic and chromatographic techniques.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the molecular structure. The ¹H NMR spectrum will show characteristic signals for the pyridine ring protons, the methyl group, the methine proton at the 2-position, and the methylene protons.
-
Infrared (IR) Spectroscopy: IR spectroscopy will confirm the presence of key functional groups, such as the broad O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and the C=C and C=N stretching vibrations of the pyridine ring.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern, which can provide further structural information.
Chromatographic Methods
-
High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of the synthesized compound. A reversed-phase column with a mobile phase consisting of a mixture of acetonitrile and water with an acidic modifier (e.g., formic acid or trifluoroacetic acid) is typically used.
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of the reaction and for preliminary purity checks.
Applications in Drug Discovery and Development
Pyridine-containing carboxylic acids are a significant class of compounds in medicinal chemistry due to their diverse biological activities.[5] Derivatives of propanoic acid are well-known for their anti-inflammatory properties, with ibuprofen and ketoprofen being prominent examples.[5]
The combination of the pyridine ring and the 2-methylpropanoic acid scaffold in 2-Methyl-3-(pyridin-yl)propanoic acid makes it an attractive starting point for the development of novel therapeutic agents. Potential applications include:
-
Enzyme Inhibition: The pyridine nitrogen can act as a hydrogen bond acceptor or a metal-coordinating ligand, making these compounds potential inhibitors of various enzymes.
-
Receptor Modulation: The overall structure can be tailored to fit into the binding pockets of specific receptors, leading to agonist or antagonist activity.
-
Scaffold for Library Synthesis: This molecule can serve as a versatile building block for the synthesis of compound libraries for high-throughput screening in drug discovery programs.
The synthesis of related compounds, such as 2-methoxy-2-methyl-3-{6-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]pyridin-3-yl}propanoic acid, a dual PPARα/γ agonist, highlights the potential of this structural motif in developing treatments for metabolic diseases.[6]
Conclusion
While a specific CAS number for this compound remains elusive in readily accessible databases, a comprehensive understanding of this compound can be achieved by studying its closely related and well-documented isomers. The synthetic strategies, analytical characterization methods, and potential applications discussed in this guide provide a solid foundation for researchers and drug development professionals working with this class of promising heterocyclic carboxylic acids. The versatility of the pyridine ring and the propanoic acid backbone, combined with the subtle yet significant influence of the methyl group, ensures that these compounds will continue to be of great interest in the quest for new and effective therapeutics.
References
-
PubChem. 2-Methyl-3-(pyridin-4-YL)propanoic acid. National Center for Biotechnology Information. [Link]
-
ResearchGate. Synthesis of 2-methoxy-2-methyl-3-{6-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]pyridin-3-yl}propanoic acid, a dual PPARα/γ agonist. [Link]
-
MySkinRecipes. 2-Methyl-3-(Pyridin-4-Yl)Propanoic Acid. [Link]
-
MDPI. The Magic Methyl and Its Tricks in Drug Discovery and Development. [Link]
Sources
- 1. The Magic Methyl and Its Tricks in Drug Discovery and Development [mdpi.com]
- 2. labsolu.ca [labsolu.ca]
- 3. 2-Methyl-3-(pyridin-4-YL)propanoic acid | C9H11NO2 | CID 12136634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Methyl-3-(Pyridin-4-Yl)Propanoic Acid [myskinrecipes.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Synthesis of 2-Methyl-3-(pyridin-3-yl)propanoic Acid
This guide provides a detailed exploration of the synthetic pathways leading to 2-Methyl-3-(pyridin-3-yl)propanoic acid, a significant building block in pharmaceutical and agrochemical research. The methodologies discussed herein are grounded in established chemical principles, offering researchers and drug development professionals a comprehensive resource for the reliable preparation of this target molecule. We will delve into the strategic considerations behind the selection of starting materials and reaction conditions, ensuring a robust and reproducible synthetic approach.
Introduction: The Significance of the Pyridine Moiety
The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of biologically active compounds. Its presence can influence a molecule's pharmacokinetic and pharmacodynamic properties, often enhancing solubility, metabolic stability, and receptor binding affinity. This compound, with its specific substitution pattern, presents a valuable synthon for the elaboration of more complex molecular architectures. This guide will focus on a logical and efficient synthesis of this compound, emphasizing practical and scalable methodologies.
Retrosynthetic Analysis: Deconstructing the Target Molecule
A retrosynthetic analysis of this compound suggests several potential synthetic disconnections. The most logical approach involves the formation of the C-C bond between the pyridine ring and the propanoic acid backbone, or the construction of the propanoic acid moiety on a pre-functionalized pyridine precursor.
Caption: Retrosynthetic analysis of this compound.
This analysis highlights two primary synthetic strategies:
-
Hydrolysis of a Nitrile Precursor: The carboxylic acid can be readily obtained from the hydrolysis of the corresponding nitrile, 2-methyl-3-(pyridin-3-yl)propanenitrile. This is a robust and high-yielding transformation.[1][2][3]
-
Malonic Ester Synthesis: A classic and highly reliable method for the formation of substituted carboxylic acids. This pathway involves the alkylation of a malonate ester with a suitable pyridine-containing electrophile, followed by hydrolysis and decarboxylation.
This guide will focus on the Malonic Ester Synthesis as the primary and most versatile route, offering excellent control over the introduction of the required substituents.
Recommended Synthetic Pathway: The Malonic Ester Route
This pathway commences with the readily available starting material, 3-picoline (3-methylpyridine), and proceeds through the key intermediate, 3-(chloromethyl)pyridine.
Caption: The Malonic Ester Synthesis pathway for this compound.
Part 1: Synthesis of 3-(Chloromethyl)pyridine Hydrochloride
The initial step involves the conversion of 3-picoline to 3-(chloromethyl)pyridine. This can be achieved through free-radical chlorination, often using N-chlorosuccinimide (NCS) in the presence of a radical initiator like benzoyl peroxide, or by reacting 3-pyridinemethanol with thionyl chloride. A common laboratory-scale preparation involves the conversion of 3-pyridinemethanol, which can be synthesized from the oxidation of 3-picoline followed by esterification and reduction.
Experimental Protocol: Synthesis of 3-(Chloromethyl)pyridine from 3-Pyridinemethanol
-
Materials:
-
3-Pyridinemethanol
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM)
-
-
Procedure:
-
To a stirred solution of 3-pyridinemethanol (1.0 eq) in anhydrous DCM at 0 °C, add thionyl chloride (1.1-1.3 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-(chloromethyl)pyridine. The hydrochloride salt can be obtained by bubbling dry HCl gas through a solution of the free base in a suitable solvent like diethyl ether.
-
| Reactant | Molar Ratio | Solvent | Temperature | Time | Typical Yield |
| 3-Pyridinemethanol | 1.0 | DCM | 0 °C to RT | 2-4 h | 85-95% |
| Thionyl Chloride | 1.1-1.3 |
Part 2: Alkylation of Diethyl Methylmalonate
The core of this synthesis is the SN2 reaction between the electrophilic 3-(chloromethyl)pyridine and the nucleophilic enolate of diethyl methylmalonate.
Experimental Protocol: Synthesis of Diethyl 2-methyl-2-((pyridin-3-yl)methyl)malonate
-
Materials:
-
Diethyl methylmalonate
-
Sodium ethoxide (NaOEt)
-
Anhydrous Ethanol (EtOH)
-
3-(Chloromethyl)pyridine hydrochloride
-
Triethylamine (optional, to neutralize the hydrochloride)
-
-
Procedure:
-
To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol, add diethyl methylmalonate (1.0 eq) dropwise at room temperature.
-
Stir the mixture for 30 minutes to ensure complete formation of the enolate.
-
Add a solution of 3-(chloromethyl)pyridine hydrochloride (1.0 eq) in anhydrous ethanol. If using the hydrochloride salt, add triethylamine (1.0 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and remove the ethanol under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain pure diethyl 2-methyl-2-((pyridin-3-yl)methyl)malonate.
-
| Reactant | Molar Ratio | Base | Solvent | Temperature | Time | Typical Yield |
| Diethyl methylmalonate | 1.0 | NaOEt | EtOH | Reflux | 4-6 h | 70-85% |
| 3-(Chloromethyl)pyridine HCl | 1.0 |
Part 3: Hydrolysis and Decarboxylation
The final step involves the saponification of the diester followed by acidification and decarboxylation to yield the target carboxylic acid.
Experimental Protocol: Synthesis of this compound
-
Materials:
-
Diethyl 2-methyl-2-((pyridin-3-yl)methyl)malonate
-
Aqueous Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Hydrochloric Acid (HCl)
-
-
Procedure:
-
To a solution of diethyl 2-methyl-2-((pyridin-3-yl)methyl)malonate (1.0 eq) in ethanol, add an aqueous solution of NaOH (2.5 eq).
-
Heat the mixture to reflux for 2-4 hours until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the residue with water and wash with diethyl ether to remove any unreacted starting material.
-
Carefully acidify the aqueous layer with concentrated HCl to a pH of approximately 4-5, at which point the product will precipitate. The decarboxylation often occurs spontaneously upon heating and acidification.
-
Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum to afford this compound.
-
| Reactant | Molar Ratio | Reagent | Temperature | Time | Typical Yield |
| Diethyl 2-methyl-2-((pyridin-3-yl)methyl)malonate | 1.0 | Aq. NaOH | Reflux | 2-4 h | 80-90% |
Alternative Synthetic Strategies
While the malonic ester synthesis is highly recommended, it is valuable for the research scientist to be aware of alternative approaches.
Hydrolysis of 2-Methyl-3-(pyridin-3-yl)propanenitrile
If the nitrile precursor is available, its hydrolysis provides a direct route to the final product.
Caption: Direct hydrolysis of the nitrile precursor.
This transformation can be effected under either acidic or basic conditions, typically by heating the nitrile with aqueous acid (e.g., HCl or H₂SO₄) or base (e.g., NaOH or KOH).[1][2][3] The choice of conditions may depend on the stability of other functional groups in the molecule.
Michael Addition to 3-Vinylpyridine
The conjugate addition of a nucleophile to an α,β-unsaturated system is a powerful C-C bond-forming reaction. In principle, the addition of a methyl-containing nucleophile to 3-vinylpyridine could lead to the desired carbon skeleton.
However, it is well-documented that 3-vinylpyridine is a significantly less reactive Michael acceptor compared to its 2- and 4-isomers.[4] This is due to the lack of resonance stabilization of the negative charge in the intermediate enolate by the pyridine nitrogen. Consequently, this route is likely to be low-yielding and may require harsh reaction conditions or specialized catalysts.
Conclusion
The synthesis of this compound is most reliably achieved via the malonic ester synthesis, starting from the readily available 3-picoline. This multi-step procedure offers good overall yields and a high degree of control. For researchers with access to the nitrile precursor, direct hydrolysis presents a more concise route. The insights provided in this guide, including detailed experimental protocols and a discussion of the underlying chemical principles, should empower researchers to confidently and efficiently synthesize this valuable chemical building block.
References
-
PrepChem.com. Synthesis of A. 3-(3-Pyridinyl)propanoic Acid. Available from: [Link]
-
YouTube. Preparation of Pyridines, Part 4: By Alkylation and Vinylation. Published December 25, 2022. Available from: [Link]
- Miller, A. D., & Levine, R. (1955). Alkylation of 3-Picoline. The Journal of Organic Chemistry, 20(4), 435-440.
- Zhu, W., Deng, Z., Wang, Y., Yuan, D., & Yao, Y. (2015). [Ph3C][B(C6F5)4]-catalyzed aza-Michael-type reaction of vinylpyridines with primary/secondary amines. New Journal of Chemistry, 39(11), 8486-8490.
- Stentzel, M. R., & Klumpp, D. A. (2020). Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles. Tetrahedron Letters, 61(18), 151805.
- Klumpp, D. A. (2017). Conjugate Additions to Vinyl-Substituted Aromatic N-Heterocycles. In Topics in Heterocyclic Chemistry (Vol. 49, pp. 1-33). Springer, Cham.
- Organic & Biomolecular Chemistry. (2024). Enantioselective Lewis base catalysed allylation of picoline- and quinaldine-based latent pronucleophiles. Royal Society of Chemistry.
-
PubMed Central. Rh(I)-Catalyzed Direct Arylation of Pyridines and Quinolines. Available from: [Link]
- Google Patents. Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
-
Chemguide. Hydrolysis of nitriles. Available from: [Link]
- Google Patents. Process of alkylating pyridines.
-
MDPI. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Available from: [Link]
-
PubMed Central. Hydrolysis derivatives of (pyridyl-2)acetonitrile. Available from: [Link]
Sources
- 1. Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 3724-19-4 Cas No. | 3-(Pyridin-3-yl)propanoic acid | Apollo [store.apolloscientific.co.uk]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
An In-Depth Technical Guide to 3-(2-Methylpyridin-3-yl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 3-(2-methylpyridin-3-yl)propanoic acid, a heterocyclic carboxylic acid with potential applications in medicinal chemistry and drug discovery. This document will cover its chemical identity, synthesis, physicochemical properties, and known biological activities, offering a valuable resource for researchers in the field.
Chemical Identity and Nomenclature
The compound of interest is assigned the Chemical Abstracts Service (CAS) Registry Number 70580-36-8 .[1][2] While often referred to by the semi-systematic name 3-(2-methylpyridin-3-yl)propanoic acid, its preferred IUPAC name is 3-(2-methyl-3-pyridyl)propanoic acid .
Synonyms:
Chemical Structure:
Figure 1. Chemical structure of 3-(2-methylpyridin-3-yl)propanoic acid.
Physicochemical Properties
A summary of the key physicochemical properties of 3-(2-methylpyridin-3-yl)propanoic acid is provided in the table below. These properties are essential for understanding the compound's behavior in various experimental and biological systems.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₁NO₂ | [1][2] |
| Molecular Weight | 165.19 g/mol | [1][3] |
| CAS Number | 70580-36-8 | [1][2] |
| XLogP3 | 1 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 3 | [1] |
| Topological Polar Surface Area | 50.2 Ų | [1] |
Synthesis and Characterization
Proposed Retrosynthetic Analysis:
A logical retrosynthetic approach would involve the disconnection of the propanoic acid side chain from the pyridine ring. This could be achieved through a carbon-carbon bond-forming reaction, such as the addition of a suitable three-carbon synthon to a functionalized 2-methyl-3-halopyridine or a related derivative.
Sources
2-Methyl-3-(pyridin-3-yl)propanoic acid spectroscopic data (NMR, IR, Mass Spec)
An In-depth Technical Guide to the Spectroscopic Characterization of 2-Methyl-3-(pyridin-3-yl)propanoic acid
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the expected spectroscopic data for this compound, a heterocyclic carboxylic acid of interest to researchers in medicinal chemistry and drug development. In the absence of a complete, published reference spectrum for this specific molecule, this document serves as a predictive guide grounded in fundamental principles of spectroscopy and data from analogous structures. We will dissect the anticipated ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, explaining the causal relationships between the molecular structure and the resulting spectral features. This guide is designed to empower researchers to confidently identify and characterize this molecule and similar chemical entities.
Molecular Structure and Spectroscopic Implications
To accurately predict and interpret the spectroscopic data, we must first analyze the key structural features of this compound. The molecule is composed of three distinct regions, each contributing unique signals to the overall spectroscopic profile:
-
The 3-Substituted Pyridine Ring: An aromatic heterocycle that will produce characteristic signals in the aromatic region of NMR spectra. The nitrogen atom's electronegativity and lone pair significantly influence the chemical shifts of adjacent protons and carbons.
-
The Propanoic Acid Backbone: An aliphatic chain containing a chiral center at the C2 position. This includes a methylene group (CH₂) adjacent to the pyridine ring and a methine group (CH) alpha to the carbonyl.
-
The Carboxylic Acid Functional Group: This group (-COOH) is responsible for highly characteristic signals, including a very broad O-H stretch in the IR spectrum, a deshielded proton signal in ¹H NMR, and a carbonyl carbon signal in ¹³C NMR.
The interplay of these components dictates the precise spectroscopic fingerprint of the molecule.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy: Predicted Data
The proton NMR spectrum will reveal the number of distinct proton environments and their connectivity. The acidic proton of the carboxyl group is often broad and may exchange with deuterium in D₂O, causing its signal to disappear, a useful diagnostic test.[1]
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| -COOH | 10.0 - 13.0 | Broad Singlet (br s) | 1H | Highly deshielded acidic proton, subject to hydrogen bonding.[1][2] |
| Py-H2, Py-H6 | 8.4 - 8.6 | Multiplet (m) | 2H | Protons ortho to the ring nitrogen are strongly deshielded.[3] |
| Py-H4 | 7.6 - 7.8 | Multiplet (m) | 1H | Proton para to the nitrogen, deshielded by aromatic ring current.[3] |
| Py-H5 | 7.2 - 7.4 | Multiplet (m) | 1H | Proton meta to the nitrogen, least deshielded of the ring protons.[3] |
| -CH- | 2.8 - 3.2 | Multiplet (m) | 1H | Alpha to carbonyl and adjacent to a CH₂ group, leading to complex splitting. |
| -CH₂- | 2.9 - 3.3 | Multiplet (m) | 2H | "Benzylic" protons adjacent to the pyridine ring and the chiral center. |
| -CH₃ | 1.1 - 1.3 | Doublet (d) | 3H | Coupled to the adjacent single -CH- proton. |
¹³C NMR Spectroscopy: Predicted Data
The ¹³C NMR spectrum provides information on the number of unique carbon environments. Carboxyl carbons are typically found significantly downfield.[2]
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted δ (ppm) | Rationale |
| -COOH | 175 - 185 | Carbonyl carbon of a saturated carboxylic acid.[1][2] |
| Py-C2, Py-C6 | 147 - 152 | Aromatic carbons adjacent to nitrogen are deshielded. |
| Py-C4 | 135 - 140 | Aromatic carbon para to nitrogen. |
| Py-C3 | 132 - 136 | Aromatic carbon bearing the substituent. |
| Py-C5 | 122 - 126 | Aromatic carbon meta to nitrogen. |
| -CH- | 40 - 48 | Aliphatic carbon alpha to the carbonyl group. |
| -CH₂- | 35 - 42 | Aliphatic carbon adjacent to the pyridine ring. |
| -CH₃ | 15 - 20 | Aliphatic methyl carbon. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.
-
Internal Standard: Add tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition: Transfer the solution to a clean 5 mm NMR tube. Acquire the spectrum on a 400 MHz (or higher) spectrometer.
-
¹H NMR Acquisition: Use a standard single-pulse experiment. Ensure an adequate relaxation delay (e.g., 5 seconds) to allow for full relaxation of all protons, especially the acidic proton, for accurate integration.
-
¹³C NMR Acquisition: Acquire a proton-decoupled spectrum to obtain singlets for each unique carbon, simplifying interpretation. An acquisition time of several hours may be necessary due to the low natural abundance of ¹³C.
Infrared (IR) Spectroscopy
IR spectroscopy is exceptionally useful for identifying key functional groups based on their vibrational frequencies. The carboxylic acid group presents several highly characteristic absorption bands.
Predicted Characteristic IR Absorptions
The most telling feature of a carboxylic acid in an IR spectrum is the extremely broad O-H stretching vibration that results from strong intermolecular hydrogen bonding (dimerization).[4][5]
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Comments |
| 3300 - 2500 | O-H stretch (Carboxylic Acid) | Strong, Very Broad | The hallmark of a hydrogen-bonded carboxylic acid, often superimposed on C-H stretches.[1][2][4] |
| 3100 - 3000 | C-H stretch (Aromatic) | Medium | Characteristic of sp² C-H bonds on the pyridine ring.[6] |
| 2980 - 2850 | C-H stretch (Aliphatic) | Medium | Characteristic of sp³ C-H bonds in the methyl, methylene, and methine groups. |
| 1725 - 1700 | C=O stretch (Carbonyl) | Strong, Sharp | The carbonyl stretch of a saturated, dimerized carboxylic acid.[4][5] |
| 1600 - 1450 | C=C and C=N stretches (Aromatic) | Medium-Weak | Skeletal vibrations of the pyridine ring. |
| 1320 - 1210 | C-O stretch | Strong | Coupled C-O stretching and O-H bending vibrations.[4] |
| 950 - 910 | O-H bend (Out-of-plane) | Medium, Broad | Another characteristic band for a dimeric carboxylic acid.[4] |
Experimental Protocol: IR Spectroscopy (ATR)
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions from the sample spectrum.
-
Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Pressure Application: Use the instrument's pressure arm to press the sample firmly against the crystal, ensuring good contact for a strong signal.
-
Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The final spectrum is displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues to its structure.
Predicted Molecular Ion and Fragmentation Pattern
For this compound (C₉H₁₁NO₂), the monoisotopic molecular weight is approximately 165.08 Da. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺˙) at m/z = 165.
Key fragmentation pathways are predictable based on the stability of the resulting ions:
-
α-Cleavage: Loss of the carboxyl group is a common fragmentation for carboxylic acids, which could lead to a fragment at m/z = 120.[7]
-
Benzylic-type Cleavage: The bond between the chiral carbon (C2) and the methylene carbon (C3) is analogous to a benzylic position. Cleavage here is highly favorable, leading to the formation of a stable pyridylmethyl cation (tropylium-like ion) at m/z = 92 . This is often a very prominent peak for compounds containing this motif.
-
McLafferty Rearrangement: While possible, a classic McLafferty rearrangement is less likely to be the primary pathway compared to the highly favorable benzylic-type cleavage.
Caption: Predicted major fragmentation pathways in EI-Mass Spectrometry.
Experimental Protocol: Mass Spectrometry (EI-GC/MS)
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.
-
Injection: Inject a small volume (e.g., 1 µL) of the solution into the Gas Chromatograph (GC) inlet, which is coupled to the Mass Spectrometer. The GC will separate the compound from any impurities before it enters the ion source.
-
Ionization: In the ion source, high-energy electrons (typically 70 eV) bombard the gaseous molecules, causing ionization and fragmentation (Electron Ionization - EI).
-
Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: An electron multiplier detects the ions, and the resulting signal is processed to generate a mass spectrum, which plots relative intensity versus m/z.
Conclusion
The structural confirmation of this compound relies on the synergistic interpretation of multiple spectroscopic techniques. ¹H and ¹³C NMR will define the precise carbon-hydrogen framework and connectivity. IR spectroscopy will unequivocally confirm the presence of the critical carboxylic acid functional group. Finally, mass spectrometry will verify the molecular weight and provide corroborating structural evidence through predictable fragmentation patterns, most notably the formation of the m/z 92 pyridylmethyl fragment. This guide provides a robust, theory-backed framework for researchers to interpret their acquired data and validate the synthesis of this valuable chemical probe.
References
-
University of California, Los Angeles. IR Spectroscopy Tutorial: Carboxylic Acids. Available from: [Link]
-
Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2024). Available from: [Link]
-
Filo. The proton NMR chemical shifts of the hydrogens in pyridine are shown. (2025). Available from: [Link]
-
OpenStax. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry. (2023). Available from: [Link]
-
University of Calgary. Table of Characteristic IR Absorptions. Available from: [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (2023). Available from: [Link]
Sources
- 1. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. The proton NMR chemical shifts of the hydrogens in pyridine are shown. Th.. [askfilo.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. echemi.com [echemi.com]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. chem.libretexts.org [chem.libretexts.org]
An In-Depth Technical Guide to Identifying and Validating Therapeutic Targets of 2-Methyl-3-(pyridin-3-yl)propanoic acid
For: Researchers, scientists, and drug development professionals.
Abstract
2-Methyl-3-(pyridin-3-yl)propanoic acid is a small molecule whose therapeutic potential is largely unexplored. Its structural similarity to nicotinic acid (niacin), a well-known lipid-lowering agent, strongly suggests that it may interact with targets involved in metabolic and inflammatory pathways. This guide provides a comprehensive, technically-grounded framework for the systematic identification and validation of its molecular targets. We move beyond a simple listing of techniques, delving into the causal logic behind experimental choices and providing detailed, field-proven protocols. The narrative establishes a multi-pronged strategy, combining computational prediction with robust biochemical and biophysical validation methods. This document is designed to serve as a practical whitepaper for researchers embarking on the target deconvolution of novel small molecules, using this compound as a primary case study.
Part 1: Compound Profile and Hypothesis-Driven Target Exploration
The initial phase of any target identification campaign rests on a thorough understanding of the molecule and the formulation of educated hypotheses based on its structural and chemical properties.
Physicochemical Properties of this compound
A foundational analysis of the compound's properties is critical for designing subsequent experiments. While experimental data for this specific molecule is sparse in public literature, its properties can be reliably computed.
-
Structure:
-
Molecular Formula: C₉H₁₁NO₂
-
Molecular Weight: 165.19 g/mol
-
Key Features: The molecule consists of a pyridine ring (a nitrogen-containing aromatic heterocycle) linked to a propanoic acid moiety with a methyl group at the alpha-position. The pyridine nitrogen provides a hydrogen bond acceptor and potential coordination site, while the carboxylic acid group is a key hydrogen bond donor/acceptor and can exist as a carboxylate anion at physiological pH.
Structural Analogy to Niacin and Generation of a Primary Hypothesis
The most striking feature of this compound is its close resemblance to nicotinic acid (niacin or Vitamin B3).
| Feature | Nicotinic Acid (Niacin) | This compound |
| Core Scaffold | Pyridine-3-carboxylic acid | Pyridine-3-propanoic acid (methylated) |
| Primary Target | G-Protein Coupled Receptor 109A (GPR109A) | Hypothesized Target: GPR109A |
| Primary Effect | Lipid-lowering, Anti-inflammatory | Unknown, potentially similar to niacin |
Niacin exerts its primary therapeutic effects by activating GPR109A (also known as HM74A or NIACR1), a Gᵢ-coupled receptor.[1][2] This activation leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent inhibition of hormone-sensitive lipase in adipocytes.[3] This reduces the release of free fatty acids into the bloodstream, a key mechanism for its lipid-lowering effects.[1]
Primary Hypothesis: Based on this strong structural analogy, the principal therapeutic target of this compound is likely GPR109A. The additional methyl-propanoic acid side chain may alter the compound's potency, selectivity, or pharmacokinetic properties compared to niacin.
Part 2: A Multi-Pronged Strategy for Target Identification & Validation
The Target Deconvolution Workflow
This guide proposes a logical flow from broad, unbiased screening to specific, hypothesis-driven validation.
Caption: A workflow for identifying and validating molecular targets.
Affinity Chromatography-Mass Spectrometry (AC-MS)
This technique is a cornerstone of unbiased target identification, acting like a "fishing" expedition to capture proteins that physically interact with the small molecule.[4][5]
Causality Behind Experimental Choices: The core principle is to immobilize the molecule of interest (the "bait") and use it to capture interacting proteins ("prey") from a complex biological sample like a cell lysate.[4] To achieve this, the bait molecule must be chemically modified with a tag (like biotin) that allows it to be anchored to a solid support (like streptavidin-coated beads). A linker is often used to ensure the core molecule remains accessible for protein binding. A photo-reactive group can be included to create a covalent bond upon UV light exposure, capturing even transient interactors.[5]
Experimental Protocol: Photo-Affinity Chromatography-MS
-
Probe Synthesis:
-
Synthesize an analog of this compound that incorporates three key features:
-
An affinity handle (e.g., Biotin) for immobilization.
-
A photo-activatable crosslinker (e.g., a benzophenone).
-
A flexible linker (e.g., polyethylene glycol) to minimize steric hindrance.
-
-
Rationale: This creates a tool compound that can be captured on streptavidin beads and covalently linked to its binding partners upon UV irradiation, increasing the chances of identifying even weak or transient interactions.[5]
-
-
Cell Lysate Preparation:
-
Culture a relevant cell line (e.g., HEK293 cells engineered to express GPR109A, or a primary adipocyte cell line) to high density.
-
Harvest cells and lyse them using a mild, non-denaturing lysis buffer (e.g., RIPA buffer without SDS) supplemented with protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove insoluble debris. Determine protein concentration using a BCA assay.
-
-
Affinity Pulldown:
-
Incubate the clarified cell lysate (e.g., 1-5 mg total protein) with the synthesized affinity probe for 1-2 hours at 4°C.
-
Control: In a parallel experiment, add a high concentration of the original, unmodified this compound to the lysate before adding the probe. This will act as a competitive inhibitor.
-
Transfer the mixture to a UV crosslinking apparatus and irradiate with 365 nm UV light for 15-30 minutes on ice.
-
Add streptavidin-coated magnetic beads to the lysate and incubate for 1 hour at 4°C to capture the probe-protein complexes.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Proteomic Analysis:
-
Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by 1D SDS-PAGE and visualize with silver staining.
-
Excise protein bands that are present in the main experiment but absent or significantly reduced in the competition control.
-
Subject the excised bands to in-gel trypsin digestion followed by LC-MS/MS analysis to identify the proteins.[4][6]
-
Data Interpretation: A high-confidence "hit" is a protein that is robustly identified in the experimental sample but significantly diminished or absent in the competition control. GPR109A would be the expected top hit based on our primary hypothesis.
Caption: Workflow for Affinity Chromatography-Mass Spectrometry (AC-MS).
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method to confirm direct target engagement within the complex milieu of an intact cell or cell lysate.[7][8]
Causality Behind Experimental Choices: The principle of CETSA is that when a small molecule binds to its protein target, it generally stabilizes the protein's three-dimensional structure.[9][10] This stabilization makes the protein more resistant to thermal denaturation. When heated, the unbound protein will unfold and aggregate at a lower temperature than the ligand-bound protein. By measuring the amount of soluble protein remaining at various temperatures, one can observe a "thermal shift," which is direct evidence of binding.[8][11]
Experimental Protocol: CETSA with Western Blot Detection
-
Cell Treatment:
-
Culture cells (e.g., HEK293-GPR109A) in multiple small aliquots.
-
Treat one set of cells with a specific concentration of this compound (e.g., 10 µM).
-
Treat a parallel set with vehicle control (e.g., DMSO). Incubate for 1 hour.
-
-
Heat Challenge:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Place the tubes in a thermal cycler and heat each aliquot to a different temperature for 3 minutes (e.g., a gradient from 40°C to 70°C). One aliquot should be left at room temperature as a non-heated control.
-
Immediately cool the samples on ice.
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
-
Protein Quantification and Detection:
-
Carefully collect the supernatant, which contains the soluble, non-aggregated protein fraction.
-
Measure the protein concentration for each sample.
-
Analyze equal amounts of soluble protein from each temperature point by SDS-PAGE and Western Blot using a specific antibody against the hypothesized target (e.g., anti-GPR109A antibody).
-
Data Presentation and Interpretation: The Western blot results are quantified, and the percentage of soluble protein remaining is plotted against temperature for both the vehicle-treated and compound-treated samples. A shift in the melting curve to the right for the compound-treated sample indicates target stabilization and confirms direct binding.
| Temperature (°C) | % Soluble GPR109A (Vehicle) | % Soluble GPR109A (Compound) |
| 40 | 100% | 100% |
| 45 | 95% | 98% |
| 50 | 75% | 90% |
| 55 | 50% (Tm) | 78% |
| 60 | 20% | 55% (Tm Shift) |
| 65 | 5% | 30% |
| 70 | <1% | 10% |
This shift provides strong, biophysical evidence of target engagement in a physiologically relevant environment.[9]
Part 3: Functional Validation of GPR109A Engagement
Confirming that the compound physically binds to GPR109A is a critical step. However, to be a potential therapeutic, this binding must translate into a functional cellular response. As GPR109A is a Gᵢ-coupled receptor, its activation leads to two key downstream events: inhibition of cAMP production and recruitment of β-arrestin.[3][12]
cAMP Inhibition Assay
Causality Behind Experimental Choices: GPR109A activation inhibits adenylyl cyclase, the enzyme that produces cAMP.[3][13] Therefore, a successful agonist will decrease intracellular cAMP levels. To measure this decrease, cAMP levels are first artificially elevated using a stimulant like forskolin. The ability of the test compound to then reduce this stimulated cAMP level is a direct measure of Gᵢ-coupled receptor activation.[13]
Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay
-
Cell Plating:
-
Plate HEK293 cells stably expressing GPR109A into a 384-well assay plate and culture overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and a known GPR109A agonist (e.g., nicotinic acid) as a positive control.
-
Add the compounds to the cells, along with a fixed concentration of forskolin (e.g., 10 µM) to stimulate cAMP production. Incubate for 30 minutes.[14]
-
-
Lysis and Detection:
-
Signal Reading:
-
Incubate for 1 hour at room temperature.
-
Read the plate on an HTRF-compatible reader.
-
Data Interpretation: The assay is competitive. High levels of cellular cAMP (low GPR109A activation) will displace the d2-labeled cAMP from the antibody, leading to a low HTRF signal. Low levels of cellular cAMP (high GPR109A activation) allow the d2-labeled cAMP to bind the antibody, bringing the donor and acceptor into proximity and generating a high HTRF signal. The results are used to generate a dose-response curve and calculate an EC₅₀ value.[16]
β-Arrestin Recruitment Assay
Causality Behind Experimental Choices: Upon activation, GPCRs are phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation creates a binding site for β-arrestin proteins, which are critical for desensitization, internalization, and initiating G protein-independent signaling pathways.[3][17] Measuring the recruitment of β-arrestin to the receptor is a direct, proximal readout of receptor activation.[18][19]
Experimental Protocol: Enzyme Fragment Complementation (EFC) β-Arrestin Assay
-
Cell Line:
-
Utilize a commercially available cell line (e.g., PathHunter®) engineered to co-express GPR109A fused to a small enzyme fragment (ProLink™) and β-arrestin fused to the larger, complementing enzyme acceptor (EA).[18]
-
-
Assay Procedure:
-
Plate the cells in a 384-well plate.
-
Add serial dilutions of this compound and incubate.
-
Add the detection reagents, which contain the substrate for the complemented enzyme.
-
-
Signal Reading:
-
Incubate to allow for signal development.
-
Read the resulting chemiluminescent signal on a plate reader.
-
Data Interpretation: When the compound activates GPR109A, β-arrestin is recruited to the receptor. This brings the two enzyme fragments together, forming an active enzyme that converts the substrate and generates a luminescent signal. The intensity of the signal is directly proportional to the extent of β-arrestin recruitment.[18] This allows for the generation of a dose-response curve and calculation of the EC₅₀ for this specific signaling pathway.
Caption: Hypothesized GPR109A signaling pathway activated by the compound.
Part 4: Conclusion and Future Directions
This guide outlines a rigorous, multi-faceted approach to deconvoluting the therapeutic targets of this compound. The strong structural similarity to niacin establishes a clear primary hypothesis: that GPR109A is a principal target. The proposed workflow provides a clear path to test this hypothesis and uncover other potential off-targets.
-
Synthesizing the Evidence: Positive results across AC-MS, CETSA, cAMP, and β-arrestin assays would provide a strong, validated case for GPR109A as a direct, functional target.
-
Next Steps: Should GPR109A be confirmed, future work would involve detailed pharmacokinetic and pharmacodynamic studies, exploration of its effects on lipid metabolism in animal models (e.g., db/db mice), and investigation into its potential for biased agonism (i.e., preferentially activating G-protein or β-arrestin pathways), which could be therapeutically advantageous.[2][19] Furthermore, recent studies have implicated GPR109A in modulating antiviral innate immunity and inflammation through pathways like Akt/mTOR and autophagy, opening up additional therapeutic avenues to explore.[12][20]
By following this structured, evidence-based approach, researchers can confidently identify and validate the molecular mechanisms of novel compounds, paving the way for the development of next-generation therapeutics.
References
- Vertex AI Search. GPR109A (Niacin Receptor) - Pathway Map.
- Kim SH, et al. Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3. PubMed Central.
- Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.
- National Center for Biotechnology Information. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual.
- Directive Publications. Nicotinic acid receptor GPR109A promotes antiviral innate immune response through autophagy. (2024).
- ResearchGate. The GPCR β-arrestin recruitment assay principle.
- Annals of Clinical & Laboratory Science. Nicotinic Acid Receptor GPR109A Exerts Anti-Inflammatory Effects Through Inhibiting the Akt/mTOR Signaling Pathway in MIN6 Pancreatic β cells. (2017).
- NIH Public Access. GPR109A and Vascular Inflammation.
- National Center for Biotechnology Information. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual.
- National Center for Biotechnology Information. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016).
- Promega Corporation. cAMP-Glo™ Assay.
- YouTube. How to run a cAMP HTRF assay. (2024).
- PubMed Central. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
- Revvity. cAMP AlphaScreen assay: a method for the pharmacological characterization and screening of G‑coupled receptors in whole cell.
- Creative BioMart. cAMP Accumulation Assay.
- PubMed. Measurement of β-Arrestin Recruitment for GPCR Targets. (2017).
- Frontiers. ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. (2023).
- News-Medical.Net. Cellular Thermal Shift Assay (CETSA). (2020).
- CETSA. CETSA.
- SciSpace. New Insights into Arrestin Recruitment to GPCRs. (2020).
- EMBL-EBI. High-throughput: Affinity purification mass spectrometry.
- PubMed Central. Small molecule target identification using photo-affinity chromatography. (2019).
- PubMed Central. Accelerating the Throughput of Affinity Mass Spectrometry-Based Ligand Screening toward a G Protein-Coupled Receptor.
Sources
- 1. pathwaymap.com [pathwaymap.com]
- 2. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance [ebi.ac.uk]
- 5. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Accelerating the Throughput of Affinity Mass Spectrometry-Based Ligand Screening toward a G Protein-Coupled Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio-protocol.org [bio-protocol.org]
- 8. news-medical.net [news-medical.net]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. CETSA [cetsa.org]
- 11. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. directivepublications.org [directivepublications.org]
- 13. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. resources.revvity.com [resources.revvity.com]
- 16. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 17. researchgate.net [researchgate.net]
- 18. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Measurement of β-Arrestin Recruitment for GPCR Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Nicotinic Acid Receptor GPR109A Exerts Anti-Inflammatory Effects Through Inhibiting the Akt/mTOR Signaling Pathway in MIN6 Pancreatic β cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Enantioselective Synthesis of 2-Methyl-3-(pyridin-3-yl)propanoic Acid
Abstract: This document provides a comprehensive technical guide for the enantioselective synthesis of 2-Methyl-3-(pyridin-3-yl)propanoic acid, a valuable chiral building block for pharmaceutical development. We present two robust and distinct methodologies: a classical chiral auxiliary-mediated approach offering high diastereoselectivity and a modern catalytic asymmetric conjugate addition that provides excellent enantioselectivity and atom economy. Each section includes a detailed explanation of the underlying chemical principles, step-by-step experimental protocols, and expected outcomes. The guide is designed for researchers, chemists, and drug development professionals seeking reliable and scalable methods for producing enantiomerically pure β-substituted carboxylic acids.
Introduction
Chiral β-substituted carboxylic acids are prevalent structural motifs in a wide array of biologically active molecules and pharmaceutical agents. The precise control of stereochemistry is paramount, as different enantiomers often exhibit vastly different pharmacological and toxicological profiles. This compound, in particular, serves as a key intermediate in the synthesis of more complex molecular targets. Its synthesis presents the challenge of creating a specific stereocenter at the α-position to the carboxyl group. This guide details two field-proven strategies to achieve this, catering to different laboratory capabilities and philosophical approaches to asymmetric synthesis.
PART 1: Strategic Approaches to Asymmetric Synthesis
The successful enantioselective synthesis of the target molecule hinges on the effective transfer of chirality from a known chiral source to the prochiral substrate. We will explore two powerful strategies to achieve this transformation.
-
Chiral Auxiliary-Mediated Synthesis: This classical and highly reliable method involves the temporary attachment of a chiral molecule (the auxiliary) to the substrate.[1] The auxiliary physically blocks one face of the molecule, directing the attack of a reagent to the opposite face, thus inducing high diastereoselectivity. The auxiliary is subsequently cleaved and can often be recovered. Evans' oxazolidinone auxiliaries are a gold standard for this approach.
-
Catalytic Asymmetric Synthesis: This modern approach utilizes a small amount of a chiral catalyst (typically a metal-ligand complex) to generate a chiral environment around the substrate. The catalyst is regenerated in each cycle, making this method highly efficient and atom-economical. For the synthesis of our target, a rhodium-catalyzed asymmetric conjugate addition of a pyridylboronic acid represents a state-of-the-art method.[2]
The choice between these strategies often depends on factors such as the desired scale, cost of reagents, and the need for auxiliary recovery versus the development of a catalytic process.
PART 2: Protocol 1 - Chiral Auxiliary-Mediated Synthesis
This protocol employs an Evans' oxazolidinone auxiliary to direct the diastereoselective conjugate addition of a pyridyl organocuprate to an N-crotonyl imide. The steric bulk of the auxiliary effectively shields one face of the enolate intermediate, ensuring the incoming nucleophile adds from the less hindered side.
Experimental Workflow
Detailed Step-by-Step Protocol
Materials:
-
(4R,5S)-(-)-4-Methyl-5-phenyl-2-oxazolidinone
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes
-
Crotonyl chloride
-
3-Bromopyridine
-
tert-Butyllithium (t-BuLi), 1.7 M in pentane
-
Copper(I) cyanide (CuCN)
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium hydroxide (LiOH)
-
Hydrogen peroxide (30% aq. solution)
-
Standard glassware for anhydrous reactions
Procedure:
-
Acylation of the Auxiliary: a. To a flame-dried round-bottom flask under an argon atmosphere, add (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq). b. Dissolve in anhydrous THF and cool the solution to -78 °C. c. Add n-BuLi (1.05 eq) dropwise. Stir for 30 minutes. d. Add crotonyl chloride (1.1 eq) dropwise. Allow the reaction to warm to 0 °C and stir for 1 hour. e. Quench the reaction with saturated aqueous NH4Cl solution and extract with ethyl acetate. Dry the organic layer over MgSO4, filter, and concentrate under reduced pressure to yield the crude N-crotonyl imide, which can be purified by column chromatography.
-
Diastereoselective Conjugate Addition: a. In a separate flame-dried flask under argon, prepare the pyridyl organocuprate. Dissolve 3-bromopyridine (2.2 eq) in anhydrous THF and cool to -78 °C. b. Add t-BuLi (2.2 eq) dropwise and stir for 30 minutes to form 3-lithiopyridine. c. In another flask, suspend CuCN (1.1 eq) in anhydrous THF at -78 °C. Transfer the 3-lithiopyridine solution to the CuCN suspension via cannula. Allow the mixture to warm to 0 °C and stir until a homogenous solution is formed. d. Cool the organocuprate solution back to -78 °C. e. In a separate flask, dissolve the N-crotonyl imide (from step 1, 1.0 eq) in anhydrous THF and cool to -78 °C. f. Transfer the organocuprate solution to the imide solution via cannula. Stir the reaction at -78 °C for 2-3 hours. g. Quench the reaction with a 1:1 mixture of saturated aqueous NH4Cl and 2 M NH4OH. Extract with ethyl acetate, dry the organic layer, and concentrate. The crude product can be purified by column chromatography. The conjugate addition of organocuprates is a well-established method for forming C-C bonds.[3][4]
-
Cleavage of the Chiral Auxiliary: a. Dissolve the purified adduct from step 2 in a 3:1 mixture of THF and water. b. Cool the solution to 0 °C. c. Add 30% aqueous hydrogen peroxide (4.0 eq) dropwise, followed by solid lithium hydroxide (2.0 eq). d. Stir vigorously at room temperature for 4-6 hours. e. Quench the excess peroxide by adding aqueous Na2SO3 solution. f. Acidify the aqueous layer to pH ~2 with 1 M HCl. g. Extract the aqueous layer with dichloromethane to recover the chiral auxiliary. h. Extract the aqueous layer with ethyl acetate to isolate the product acid. Dry the organic layer and concentrate to yield this compound.
Expected Results
| Parameter | Expected Value | Rationale |
| Yield (Overall) | 55-70% | Multi-step synthesis with purification at each stage. |
| Diastereomeric Excess (d.e.) | >95% | The bulky phenyl group on the oxazolidinone provides excellent facial shielding.[5] |
| Enantiomeric Excess (e.e.) | >95% | The high d.e. translates directly to high e.e. after non-racemizing cleavage.[6] |
| Auxiliary Recovery | >85% | The auxiliary is robust and can be efficiently recovered after hydrolysis. |
PART 3: Protocol 2 - Catalytic Asymmetric Conjugate Addition
This protocol utilizes a rhodium/chiral diene complex to catalyze the enantioselective addition of a 3-pyridylboronic acid to an α,β-unsaturated ester. This method is highly attractive due to its operational simplicity, mild conditions, and the use of a catalytic amount of the chiral source.
Catalytic Cycle Overview
Detailed Step-by-Step Protocol
Materials:
-
[RhCl(C2H4)2]2 (Rhodium catalyst precursor)
-
(S)-BINAP or other suitable chiral diene ligand
-
3-Pyridylboronic acid
-
Ethyl tiglate (or methyl crotonate)
-
Potassium hydroxide (KOH)
-
1,4-Dioxane and Water (solvent)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Catalyst Pre-formation: a. In a Schlenk flask under argon, combine [RhCl(C2H4)2]2 (2.5 mol%) and the chiral diene ligand (5.5 mol%). b. Add degassed 1,4-dioxane. Stir at room temperature for 30 minutes to form the active catalyst solution.
-
Asymmetric Conjugate Addition: a. To the catalyst solution, add ethyl tiglate (1.0 eq) and 3-pyridylboronic acid (1.5 eq). b. Add a solution of KOH (10 mol%) in degassed water. The use of an alcohol solvent and a base is often crucial for inhibiting protodeboronation and promoting the reaction.[2] c. Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC or GC-MS. d. After completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate. e. Wash the combined organic layers with brine, dry over Na2SO4, filter, and concentrate. The crude ester can be purified by column chromatography.
-
Hydrolysis to the Carboxylic Acid: a. Dissolve the purified ester in a mixture of THF and methanol. b. Add an aqueous solution of LiOH (2.0 eq) and stir at room temperature until the hydrolysis is complete (monitor by TLC). c. Concentrate the mixture to remove the organic solvents. d. Dilute with water and wash with diethyl ether to remove any non-acidic impurities. e. Carefully acidify the aqueous layer to pH ~5-6 with 1 M HCl. f. Extract the product into ethyl acetate. Dry the organic layer, filter, and concentrate to afford the final product, this compound.
Expected Results
| Parameter | Expected Value | Rationale |
| Yield (Overall) | 75-90% | Catalytic processes are often high-yielding with fewer steps.[2] |
| Enantiomeric Excess (e.e.) | 90-99% | The chiral ligand creates a highly organized transition state, leading to excellent enantiocontrol.[2][7] |
| Catalyst Loading | 1-5 mol% | A key advantage of catalytic methods is the low required amount of the chiral source. |
| Substrate Scope | Broad | Rhodium-catalyzed additions are generally tolerant of various functional groups on both the boronic acid and the Michael acceptor.[2] |
PART 4: Characterization and Analysis
Structural Verification: The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and connectivity.
-
Mass Spectrometry (MS): To verify the molecular weight.
Enantiomeric Purity: The enantiomeric excess (e.e.) of the final product must be determined to validate the success of the asymmetric synthesis.
-
Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC): The carboxylic acid is typically derivatized (e.g., to its methyl ester) and analyzed on a chiral stationary phase column (e.g., Chiralcel OD-H, AD-H) with an appropriate mobile phase. The ratio of the two enantiomer peaks is used to calculate the e.e.
Conclusion
This application note has detailed two distinct and effective protocols for the enantioselective synthesis of this compound. The chiral auxiliary-based method offers a robust and dependable route with predictable, high levels of diastereoselectivity, making it ideal for initial scale-up and situations where absolute stereochemical control is the primary concern. The rhodium-catalyzed asymmetric conjugate addition provides a more elegant and atom-economical alternative, delivering high enantioselectivity with low catalyst loadings, which is well-suited for process development and large-scale manufacturing. The choice of method will depend on the specific project goals, available resources, and desired scale of production. Both protocols, when executed with care, provide reliable access to this important chiral building block.
References
-
Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. ACS Catalysis, 1(9), 1056-1074. [Link]
-
Trece, F., et al. (2021). Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. Frontiers in Catalysis, 1. [Link]
-
Wang, Z., et al. (2022). Rhodium-Catalyzed Asymmetric Conjugate Pyridylation with Pyridylboronic Acids. ACS Catalysis, 12(4), 2334–2340. [Link]
-
Rowbotham, J. S., et al. (2023). Biocatalytic reductive amination as a route to isotopically labelled amino acids suitable for analysis of large proteins by NMR. Chemical Science, 14(42), 11634-11641. [Link]
-
Chen, J., et al. (2016). Asymmetric boron conjugate addition to α,β-unsaturated carbonyl compounds catalyzed by CuOTf/Josiphos under non-alkaline conditions. Organic Chemistry Frontiers, 3(11), 1483-1486. [Link]
-
Rowbotham, J. S., et al. (2023). Biocatalytic reductive amination as a route to isotopically labelled amino acids suitable for analysis of large proteins by NMR. Chemical Science, 14(42), 11634-11641. [Link]
-
Ni, Y., et al. (2023). Stereoselective Biosynthesis of Bichiral Amino Alcohols from Diketone via Difunctionalization. ACS Catalysis, 13(15), 10398-10405. [Link]
-
Zi, W., et al. (2014). Cu(ii)-Catalyzed asymmetric boron conjugate addition to α,β-unsaturated imines in water. Chemical Communications, 50(70), 10092-10094. [Link]
-
Sardini, S. R., & Stoltz, B. M. (2016). Palladium-Catalyzed Asymmetric Conjugate Addition of Arylboronic Acids to α,β-Unsaturated Cyclic Electrophiles. Accounts of Chemical Research, 49(6), 1029-1041. [Link]
-
Hayama, N., et al. (2021). Asymmetric hetero-Michael addition to α,β-unsaturated carboxylic acids using thiourea–boronic acid hybrid catalysts. Tetrahedron, 92, 132228. [Link]
-
Wikipedia contributors. (2023). Chiral auxiliary. Wikipedia, The Free Encyclopedia. [Link]
-
Le Coz, S., & Mann, A. (1993). Conjugate Addition of Organocuprates to Methyl Crotonate Linked to Chiral Oxazolidones. Synthetic Communications, 23(2), 165-171. [Link]
-
Shyam, S., & Zhang, A. (2004). Enantioselective Synthesis of (R)‐2‐Methylalkanoic Acids: A Convenient Approach to α‐Substituted Chiral Carboxylic Acid Derivatives. Synthetic Communications, 34(18), 3435-3441. [Link]
-
Scribd. (n.d.). Organocuprates in Conjugate Addition. [Link]
-
Gibe, R. (2001). Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. SFU Summit. [Link]
-
Evans, D. A., et al. (1982). Asymmetric Alkylation Reactions of Chiral Imide Enolates. A Practical Approach to the Enantioselective Synthesis of a-Substituted Carboxylic Acid Derivatives. Journal of the American Chemical Society, 104(6), 1737-1739. [Link]
-
Chem-Station. (2014). Organocuprates. Chem-Station International Edition. [Link]
-
Hunt, I. (n.d.). Ch18: Organocopper reagents. University of Calgary. [Link]
-
Chemistry Steps. (n.d.). R2CuLi Organocuprates – Gilman Reagents. [Link]
-
Pies, T., et al. (2019). Chemoenzymatic Asymmetric Synthesis of Pyridine‐Based α‐Fluorinated Secondary Alcohols. ChemistryOpen, 8(7), 896-901. [Link]
-
MDPI. (n.d.). Special Issue: Asymmetric Synthesis. Molecules. [Link]
-
Aversa, M. C., et al. (2006). Asymmetric synthesis of 2-(2-pyridyl)aziridines from 2-pyridineimines bearing stereogenic N-alkyl substituents and regioselective opening of the aziridine ring. The Journal of Organic Chemistry, 71(25), 9373-9381. [Link]
-
ResearchGate. (2018). Asymmetric synthesis of 3-prenyl-substituted pyrrolidin-2-ones. [Link]
-
Davis, F. A., et al. (2004). Asymmetric synthesis of new chiral N-sulfinyl 2,2-disubstituted aziridines by Grignard additions across α-chloro N-sulfinyl ketimines. Organic & Biomolecular Chemistry, 2(8), 1226-1231. [Link]
Sources
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Organocuprates | Chem-Station Int. Ed. [en.chem-station.com]
- 4. R2CuLi Organocuprates - Gilman Reagents - Chemistry Steps [chemistrysteps.com]
- 5. york.ac.uk [york.ac.uk]
- 6. sci-hub.ru [sci-hub.ru]
- 7. Asymmetric boron conjugate addition to α,β-unsaturated carbonyl compounds catalyzed by CuOTf/Josiphos under non-alkaline conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Strategic Purification of 2-Methyl-3-(pyridin-3-yl)propanoic Acid: A Multi-Modal Chromatographic Approach
An Application Note for Drug Development Professionals
Abstract
This application note provides a detailed guide for the chromatographic purification of 2-Methyl-3-(pyridin-3-yl)propanoic acid, a valuable heterocyclic building block in pharmaceutical synthesis. The unique zwitterionic nature of this compound, conferred by its carboxylic acid and pyridine functional groups, presents significant purification challenges, including poor retention, peak tailing in standard reversed-phase systems, and complex retention behavior. We present a systematic approach to overcome these issues, beginning with an analysis of the analyte's pH-dependent properties. A primary protocol for high-yield preparative purification of the racemic mixture using mixed-mode chromatography is detailed. Additionally, a secondary protocol outlines a strategy for the analytical-scale chiral separation of its enantiomers, a critical step for developing stereospecific active pharmaceutical ingredients (APIs). This guide is intended for researchers and process chemists seeking robust and scalable methods for the purification of polar, ionizable compounds.
Introduction
This compound is a chiral carboxylic acid containing a pyridine moiety. Such structures are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules. The pyridine ring can engage in hydrogen bonding and π-stacking interactions, while the carboxylic acid provides a key handle for derivatization or salt formation, often improving the pharmacokinetic properties of a drug candidate.
The primary challenge in the purification of this molecule lies in its amphoteric, and therefore potentially zwitterionic, character. At different pH values, the molecule can be cationic, anionic, or neutral (as a zwitterion), drastically altering its interaction with chromatographic stationary phases. Standard purification protocols, such as silica gel chromatography or conventional reversed-phase HPLC, often fail to provide adequate separation from synthetic impurities, resulting in low recovery and poor peak shape. This guide provides a comprehensive framework for selecting and optimizing a chromatographic method based on the fundamental physicochemical properties of the target molecule.
The Analytical Challenge: Understanding pH-Dependent Properties
The chromatographic behavior of this compound is governed by the ionization state of its two key functional groups: the carboxylic acid (pKa ~4-5) and the pyridine nitrogen (pKa ~5-6)[1]. The molecule's net charge is therefore highly dependent on the pH of the mobile phase.
-
At Low pH (e.g., < 3): The carboxylic acid is protonated (neutral), while the pyridine nitrogen is protonated (positive charge). The molecule carries a net positive charge.
-
At Mid-range pH (Isoelectric Point): The carboxylic acid is deprotonated (negative charge) and the pyridine nitrogen is protonated (positive charge). The molecule exists predominantly as a neutral zwitterion.
-
At High pH (e.g., > 8): The carboxylic acid is deprotonated (negative charge) and the pyridine nitrogen is neutral. The molecule carries a net negative charge.
This pH-dependent behavior is the key to developing a successful purification strategy. Controlling the pH allows for the modulation of electrostatic interactions with the stationary phase, enabling selective retention and elution.[2]
Caption: pH-dependent charge states of the target molecule.
Chromatographic Strategy Selection
The choice of chromatographic mode is critical. A logical workflow can guide the scientist to the most effective technique based on the purification goal.
Caption: Workflow for selecting the optimal purification strategy.
While reversed-phase chromatography (RPC) on a C18 column is a common starting point, it often provides insufficient retention for this polar compound. Furthermore, interactions between the protonated pyridine and residual silanols on the silica backbone can lead to severe peak tailing, especially in the mid-pH range.[1] Normal-phase chromatography (NPC) is generally unsuitable due to the low solubility of the ionic forms of the analyte in non-polar organic solvents.[3] Therefore, mixed-mode chromatography emerges as the superior choice for purifying the racemate.
Protocol 1: Preparative Purification of Racemic Mixture by Mixed-Mode Chromatography (MMC)
This protocol is designed for the purification of multi-gram quantities of the title compound from typical organic synthesis impurities.
Principle
Mixed-mode chromatography utilizes a stationary phase with dual functionalities, typically combining hydrophobic (like C18) and ion-exchange (cationic or anionic) properties. This allows for multiple, tunable retention mechanisms. For our zwitterionic analyte, a mixed-mode column can retain the compound via hydrophobic interactions with its carbon skeleton and via electrostatic interactions with its charged groups. By using a pH and salt gradient, we can precisely control the elution, separating the target compound from non-polar, polar, and other ionic impurities in a single run.[4][5]
Materials and Equipment
-
Preparative HPLC system with gradient pump, autosampler/manual injector, and UV detector.
-
Mixed-Mode Preparative Column (e.g., C18 with embedded polar groups or a dedicated weak cation-exchange/reversed-phase column).
-
Acetonitrile (HPLC grade).
-
Ammonium formate (LC-MS grade).
-
Formic acid (LC-MS grade).
-
Ultrapure water.
-
Rotary evaporator.
-
Lyophilizer (optional).
Step-by-Step Protocol
-
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): Prepare a 20 mM ammonium formate solution in ultrapure water. Adjust the pH to 3.5 with formic acid. This low pH ensures the analyte is cationic for strong interaction with a cation-exchange functionality.
-
Mobile Phase B (Organic): Acetonitrile.
-
-
Sample Preparation:
-
Dissolve the crude product in a minimal amount of Mobile Phase A. If solubility is limited, a small percentage of acetonitrile or DMSO can be added.
-
Filter the sample solution through a 0.45 µm PTFE syringe filter to remove particulates.
-
-
Chromatographic Purification:
-
Equilibrate the column with 5% Mobile Phase B at the determined flow rate for at least 5 column volumes.
-
Inject the prepared sample onto the column.
-
Run the gradient program as described in the table below. The initial low organic content allows for binding of the cationic analyte to the ion-exchange sites. The increasing organic gradient then elutes compounds based on hydrophobicity.
-
| Parameter | Value | Rationale |
| Column | Mixed-Mode Prep Column (e.g., 20 x 150 mm, 5 µm) | Scalable for multi-gram purification. |
| Mobile Phase A | 20 mM Ammonium Formate, pH 3.5 | Volatile buffer, suitable for LC-MS and subsequent sample workup.[5] |
| Mobile Phase B | Acetonitrile | Standard organic modifier for RPC and MMC. |
| Flow Rate | 20 mL/min (adjust based on column dimension) | Optimized for preparative scale. |
| Detection | UV at 260 nm | Pyridine ring provides strong UV absorbance. |
| Gradient | 0-5 min: 5% B | Load sample and bind polar/ionic compounds. |
| 5-35 min: 5% to 60% B | Elute impurities and target compound. | |
| 35-40 min: 60% to 95% B | Column wash to remove highly non-polar impurities. | |
| 40-45 min: 95% B | Hold for complete wash. | |
| 45-50 min: 95% to 5% B | Return to initial conditions. |
-
Fraction Collection and Workup:
-
Collect fractions based on the UV chromatogram, focusing on the main peak corresponding to the product.
-
Combine the pure fractions and remove the acetonitrile using a rotary evaporator at low temperature (<40°C).
-
The remaining aqueous solution contains the product as a formate salt. This can be lyophilized directly or the free acid can be precipitated by carefully adjusting the pH to its isoelectric point.
-
Validation and Quality Control
-
Purity Assessment: Analyze the final product using an analytical HPLC method (e.g., on a C18 column with a faster gradient) to confirm >95% purity.
-
Structural Confirmation: Obtain ¹H NMR and Mass Spectrometry data to confirm the identity and structural integrity of the purified compound.
Protocol 2: Analytical Chiral Separation of Enantiomers
For many pharmaceutical applications, isolating a single enantiomer is necessary. This protocol describes an analytical method to resolve the enantiomers of this compound.
Principle
Chiral separation is achieved using a Chiral Stationary Phase (CSP). CSPs create a chiral environment where the two enantiomers can form transient diastereomeric complexes with differing energies, leading to different retention times.[6] For a molecule containing both a carboxylic acid and an aromatic ring, polysaccharide-based or polymer-based CSPs are excellent starting points. Molecularly imprinted polymers (MIPs) using functional monomers like 4-vinylpyridine have also shown high selectivity for similar structures.[7]
Materials and Equipment
-
Analytical HPLC or UHPLC system.
-
Chiral Stationary Phase (CSP) Column (e.g., Chiralpak series, or a cyclodextrin-based column).
-
Hexane or Heptane (HPLC grade).
-
Ethanol or Isopropanol (HPLC grade).
-
Trifluoroacetic Acid (TFA) or Acetic Acid (optional modifier).
Step-by-Step Protocol
-
Mobile Phase Selection: Chiral separations are often developed in normal-phase, polar organic, or reversed-phase modes. A common starting point is a normal-phase system.
-
Mobile Phase: A mixture of Hexane/Heptane and an alcohol (Ethanol or Isopropanol), typically in a 90:10 or 80:20 ratio.
-
Modifier: A small amount (0.1%) of an acid like TFA or acetic acid is often added to suppress the ionization of the carboxylic acid group and improve peak shape.
-
-
Chromatographic Conditions:
| Parameter | Value | Rationale |
| Column | Chiral Stationary Phase (e.g., 4.6 x 250 mm, 5 µm) | Provides stereospecific interactions for separation. |
| Mobile Phase | Isocratic Heptane:Ethanol (85:15) + 0.1% TFA | Balances retention and selectivity. TFA ensures sharp peaks. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Temperature | 25°C | Temperature can affect chiral resolution; maintain consistency. |
| Detection | UV at 260 nm |
-
Analysis:
-
Inject a small volume (5-10 µL) of a dilute solution of the purified racemic compound.
-
If successful, the chromatogram will show two baseline-resolved peaks of equal area, corresponding to the two enantiomers.
-
The enantiomeric excess (% ee) of a non-racemic sample can be calculated from the peak areas of the two enantiomers: % ee = |(Area1 - Area2) / (Area1 + Area2)| * 100.
-
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Solution(s) |
| Peak Tailing | - Secondary interactions with silica silanols.[1]- pH is in the zwitterionic range.- Column overload. | - Lower the mobile phase pH (e.g., to <3) to protonate the pyridine.- Use a modern, end-capped C18 or a mixed-mode column.- Reduce sample load. |
| Poor Resolution | - Inappropriate stationary phase.- Gradient is too steep.- Mobile phase pH is not optimal. | - Switch to a different selectivity column (e.g., phenyl-hexyl or polar-embedded).- Decrease the gradient slope (e.g., 1% B/min).- Systematically screen mobile phase pH to maximize separation. |
| Low Recovery | - Irreversible adsorption on the column.- Analyte degradation on an acidic stationary phase. | - Add a stronger solvent (e.g., isopropanol) to the column wash step.- Use a more inert stationary phase (e.g., polymer-based or hybrid silica).- Ensure the sample is fully dissolved before injection. |
Conclusion
The successful purification of this compound is highly achievable through a scientifically-driven approach. By understanding the analyte's pH-dependent zwitterionic properties, one can move beyond conventional chromatographic methods. Mixed-mode chromatography offers a robust and scalable solution for obtaining the high-purity racemic compound required for further research. Furthermore, established chiral HPLC techniques provide a clear path for the critical separation of enantiomers, paving the way for the development of stereochemically pure drug candidates.
References
-
Nesterenko, E. P., Nesterenko, P. N., & Paull, B. (2009). Zwitterionic ion-exchangers in ion chromatography: A review of recent developments. Analytica Chimica Acta, 652(1-2), 3-21. [Link]
-
ResearchGate. (2009). Zwitterionic ion-exchangers in ion chromatography: A review of recent developments. Request PDF. [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. Application Notes. [Link]
-
Jiang, Z. (2005). Zwitterionic Separation Materials for Liquid Chromatography and Capillary Electrophoresis. Diva-Portal.org. [Link]
-
Nest Group. (2002). Zwitterion Chromatography – ZIC. [Link]
-
Chemistry Stack Exchange. (2012). What is the behavior of a Zwitterion during ion exchange chromatography? [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. [Link]
-
Waters Corporation. (n.d.). HPLC Separation Modes. [Link]
-
Chemistry For Everyone. (2024). In Normal Phase Chromatography Which Compound Is Eluted First? YouTube. [Link]
-
Phenomenex. (n.d.). Normal-phase vs. Reversed-phase Chromatography. [Link]
-
Columbia University. (n.d.). Column chromatography. [Link]
-
PubChem. (n.d.). 2-Methyl-3-(pyridin-4-YL)propanoic acid. National Center for Biotechnology Information. [Link]
-
Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. [Link]
-
Sellergren, B., Lepistö, M., & Mosbach, K. (1988). Chiral separation using molecularly imprinted heteroaromatic polymers. Journal of the American Chemical Society, 110(17), 5853-5860. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 4. helixchrom.com [helixchrom.com]
- 5. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 6. gcms.cz [gcms.cz]
- 7. Chiral separation using molecularly imprinted heteroaromatic polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Characterization of 2-Methyl-3-(pyridin-3-yl)propanoic acid as a Peroxisome Proliferator-Activated Receptor (PPAR) α/γ Dual Agonist
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear hormone receptors that function as ligand-activated transcription factors, playing a pivotal role in the regulation of lipid and glucose metabolism.[1][2] Three distinct isoforms have been identified: PPARα, PPARγ, and PPARβ/δ. PPARα is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle. Its activation primarily leads to a decrease in triglyceride levels.[3][4] Conversely, PPARγ is predominantly found in adipose tissue and is a key regulator of adipogenesis, insulin sensitivity, and glucose homeostasis.[5][6]
Dual agonists that simultaneously activate both PPARα and PPARγ have emerged as a promising therapeutic strategy for metabolic disorders like type 2 diabetes and dyslipidemia.[1][[“]] This approach offers the potential for a synergistic effect, combining the lipid-lowering benefits of PPARα activation with the insulin-sensitizing effects of PPARγ activation.[1] A series of novel pyridine-3-propanoic acids have been synthesized and identified as potent dual PPARα/γ agonists.[8] This application note describes the use of 2-Methyl-3-(pyridin-3-yl)propanoic acid, a representative compound from this class, as a PPARα/γ dual agonist and provides detailed protocols for its characterization.
Mechanism of Action
Upon ligand binding, PPARs form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.[9] The activation of PPARα and PPARγ by a dual agonist like this compound initiates a cascade of events leading to improved metabolic control.
Materials and Reagents
-
Compound: this compound
-
Cell Lines: HEK293T cells (for luciferase reporter assays), HepG2 cells (for gene expression analysis)
-
Plasmids: pCMV-hPPARα, pCMV-hPPARγ, pAOx-PPRE-luc (luciferase reporter plasmid), pRL-SV40 (Renilla luciferase control)
-
Reagents for Cell Culture: DMEM, FBS, Penicillin-Streptomycin, Trypsin-EDTA
-
Reagents for Transfection: Lipofectamine 2000 or similar
-
Reagents for Luciferase Assay: Dual-Luciferase® Reporter Assay System (Promega) or similar
-
Reagents for qPCR: TRIzol, RNeasy Mini Kit (Qiagen), High-Capacity cDNA Reverse Transcription Kit (Applied Biosystems), SYBR Green PCR Master Mix, specific primers for target genes.
-
Positive Controls: Fenofibrate (PPARα agonist), Rosiglitazone (PPARγ agonist)
Experimental Protocols
Protocol 1: In Vitro PPARα/γ Activation using a Luciferase Reporter Assay
This assay quantifies the ability of this compound to activate PPARα and PPARγ by measuring the expression of a luciferase reporter gene under the control of a PPRE.[10][11][12]
Step-by-Step Methodology:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well in DMEM supplemented with 10% FBS and antibiotics. Incubate for 24 hours.
-
Transfection: Co-transfect the cells with the appropriate PPAR expression vector (pCMV-hPPARα or pCMV-hPPARγ), the luciferase reporter plasmid (pAOx-PPRE-luc), and the Renilla luciferase control vector (pRL-SV40) using a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh DMEM containing various concentrations of this compound, positive controls (Fenofibrate for PPARα, Rosiglitazone for PPARγ), or vehicle (DMSO).
-
Incubation: Incubate the cells for an additional 24 hours.
-
Luciferase Assay: Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[10]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Calculate the fold activation relative to the vehicle control. Determine the EC50 value by fitting the dose-response curve using a non-linear regression model.
Expected Results:
The results are expected to show a dose-dependent increase in luciferase activity for both PPARα and PPARγ, indicating that this compound is a dual agonist.
| Compound | PPARα EC50 (µM) | PPARγ EC50 (µM) |
| This compound | 1.5 | 0.8 |
| Fenofibrate | 5.2 | > 50 |
| Rosiglitazone | > 50 | 0.1 |
Table 1: Hypothetical EC50 values for this compound and control compounds in PPARα and PPARγ luciferase reporter assays.
Protocol 2: Quantitative PCR (qPCR) for Target Gene Expression
This protocol measures the effect of this compound on the expression of known PPAR target genes in a relevant cell line, such as the human hepatoma cell line HepG2.[9][13]
Step-by-Step Methodology:
-
Cell Culture and Treatment: Culture HepG2 cells in 6-well plates until they reach 70-80% confluency. Treat the cells with this compound, positive controls, or vehicle for 24 hours.
-
RNA Extraction: Isolate total RNA from the cells using TRIzol reagent or a commercial kit following the manufacturer's protocol.
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using SYBR Green master mix and primers specific for PPAR target genes (e.g., CPT1A, ACADM for PPARα; CD36, FABP4 for PPARγ) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Primer Sequences:
| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') |
| CPT1A | AGGTCATTGGCATGTGGAACT | CTTGACGGATGAGTTGAGGAG |
| CD36 | GCTTGCAACTGTCAGCACAA | GCCTTGCTGTAACTGGAGGA |
| GAPDH | GAAGGTGAAGGTCGGAGTCA | GAAGATGGTGATGGGATTTC |
Table 2: Example primer sequences for qPCR analysis of PPAR target genes.
Expected Results:
Treatment with this compound should lead to a significant upregulation of both PPARα and PPARγ target genes.
| Treatment | CPT1A (Fold Change) | CD36 (Fold Change) |
| Vehicle | 1.0 | 1.0 |
| This compound (10 µM) | 4.5 | 3.8 |
| Fenofibrate (10 µM) | 5.2 | 1.2 |
| Rosiglitazone (1 µM) | 1.1 | 6.5 |
Table 3: Hypothetical relative gene expression of PPAR target genes in HepG2 cells following treatment.
Protocol 3: In Vivo Efficacy Study in a Diabetic Mouse Model
To evaluate the in vivo efficacy of this compound, a diabetic mouse model, such as the db/db mouse, can be utilized.[8][14]
Conceptual Workflow:
-
Animal Acclimatization and Grouping: Acclimatize db/db mice for one week, then randomly assign them to treatment groups (vehicle, this compound, positive control).
-
Dosing: Administer the compound or vehicle daily via oral gavage for a specified period (e.g., 2-4 weeks).
-
Monitoring: Monitor body weight, food intake, and blood glucose levels regularly.
-
Terminal Procedures: At the end of the study, collect blood samples for analysis of plasma lipids (triglycerides, cholesterol) and insulin. Harvest tissues (liver, adipose tissue) for gene expression analysis.
Safety and Handling
Propanoic acid and its derivatives may cause skin and eye irritation.[15][16] Appropriate personal protective equipment, including gloves, lab coat, and safety glasses, should be worn when handling the compound. All procedures should be performed in a well-ventilated area or a chemical fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).[17]
Conclusion
The protocols outlined in this application note provide a comprehensive framework for the in vitro and in vivo characterization of this compound as a PPARα/γ dual agonist. These assays are essential for determining the potency, selectivity, and efficacy of this and similar compounds, thereby facilitating the development of novel therapeutics for metabolic diseases.
References
- Consensus. (n.d.). Mechanisms of PPAR alpha/gamma agonists in glucose metabolism. Vertex AI Search.
- INDIGO Biosciences. (n.d.). Human Peroxisome Proliferator-Activated Receptor Alpha Reporter Assay System.
- Stanton, L. A., et al. (2012). The Effect of PPARα, PPARδ, PPARγ, and PPARpan Agonists on Body Weight, Body Mass, and Serum Lipid Profiles in Diet-Induced Obese AKR/J Mice. PPAR Research, 2012, 657173.
- Tiwari, A., & Sharma, P. (2019). A Contemporary Overview of PPARα/γ Dual Agonists for the Management of Diabetic Dyslipidemia. Journal of Clinical and Experimental Cardiology, 10(6).
- Tyagi, S., et al. (2011). Medicinal Chemistry and Actions of Dual and Pan PPAR Modulators. Methods in Molecular Biology, 764, 207–221.
- ResearchGate. (n.d.). Luciferase reporter assay of PPAR activation in COS-7 cells.
- Creative Bioarray. (n.d.). Peroxisome Proliferator-Activated Receptor (PPAR)γ Reporter Gene Assay.
- Derosa, G., & Maffioli, P. (2017). PPAR Agonists and Metabolic Syndrome: An Established Role? International Journal of Molecular Sciences, 18(11), 2266.
- BPS Bioscience. (n.d.). PPARγ (Peroxisome proliferator-activated receptor gamma)-GAL4 Luciferase Reporter HEK293 Cell Line.
- Wolf, C. J., et al. (2020). In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays. Environmental Health Perspectives, 128(11), 117004.
- INDIGO Biosciences. (n.d.). Human PPARγ Reporter Assay Kit.
- Rochel, N., et al. (2011). Identification of PPARgamma Partial Agonists of Natural Origin (I)
- Li, Y., et al. (2020). Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation. Journal of Medicinal Chemistry, 63(5), 2389–2403.
- Pyper, S. R., et al. (2012). Peroxisome proliferator-activated receptors, metabolic syndrome and cardiovascular disease. Expert Opinion on Therapeutic Targets, 16(6), 565–580.
- Wikipedia. (n.d.). PPAR agonist.
- Semple, R. K., Chatterjee, V. K., & O'Rahilly, S. (2006). PPARγ and human metabolic disease.
- ResearchGate. (n.d.). PPAR-alpha and PPAR-gamma agonists for type 2 diabetes.
- Rakhshandehroo, M., et al. (2010). PPARs: regulators of metabolism and as therapeutic targets in cardiovascular disease. Part I: PPAR-α. Future Cardiology, 6(5), 689–711.
- Li, H., et al. (2024).
- Yamakawa, D., et al. (2017). Construction of a PPARα Reporter Assay System with Drug-Metabolizing Capability. Biological and Pharmaceutical Bulletin, 40(12), 2191–2196.
- OriGene Technologies. (n.d.). PPAR alpha (PPARA) Human qPCR Primer Pair (NM_005036). Biocompare.
- Tachibana, K., et al. (2005). Gene expression profiling of potential peroxisome proliferator-activated receptor (PPAR) target genes in human hepatoblastoma cell lines inducibly expressing different PPAR isoforms. Nuclear Receptor, 3, 3.
- Singh, J. P., et al. (2005). Identification of a novel selective peroxisome proliferator-activated receptor alpha agonist, 2-methyl-2-(4-{3-[1-(4-methylbenzyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]propyl}phenoxy)propanoic acid (LY518674), that produces marked changes in serum lipids and apolipoprotein A-1 expression. Molecular Pharmacology, 68(3), 763–768.
- Sigma-Aldrich. (2024). Safety Data Sheet - Propionic acid.
- ResearchGate. (n.d.). Primers used for qPCR analyses.
- Humphries, P. S., et al. (2006). Pyridine-2-propanoic acids: Discovery of dual PPARα/γ agonists as antidiabetic agents. Bioorganic & Medicinal Chemistry Letters, 16(23), 6116–6119.
- PubChem. (n.d.). 2-Methyl-3-(pyridin-4-YL)propanoic acid.
- ResearchGate. (n.d.). DNA Primers Used for Analysis of Selected PPAR-Target Genes.
- Humphries, P. S., et al. (2006). Pyridine-3-propanoic acids: Discovery of dual PPARalpha/gamma agonists as antidiabetic agents. Bioorganic & Medicinal Chemistry Letters, 16(22), 5939–5943.
- OriGene Technologies. (n.d.). PPAR gamma (PPARG) Human qPCR Primer Pair (NM_015869).
- Kumar, A., et al. (2021).
- International Labour Organization & World Health Organization. (2021). ICSC 0806 - PROPIONIC ACID.
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Propionic Acid.
- Zhang, X., et al. (2010). Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione. Journal of the Korean Chemical Society, 54(5), 584-586.
- MySkinRecipes. (n.d.). 2-Methyl-3-(Pyridin-4-Yl)Propanoic Acid.
- Boyd, A., et al. (2015).
- Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
- Chem-Impex International Inc. (2013). MSDS of (R)-3-Amino-3-(pyridin-2-yl)propanoic acid.
Sources
- 1. A Contemporary Overview of PPARα/γ Dual Agonists for the Management of Diabetic Dyslipidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal Chemistry and Actions of Dual and Pan PPAR Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peroxisome proliferator-activated receptors, metabolic syndrome and cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PPARs: regulators of metabolism and as therapeutic targets in cardiovascular disease. Part I: PPAR-α - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Effect of PPARα, PPARδ, PPARγ, and PPARpan Agonists on Body Weight, Body Mass, and Serum Lipid Profiles in Diet-Induced Obese AKR/J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JCI - PPARγ and human metabolic disease [jci.org]
- 7. consensus.app [consensus.app]
- 8. Pyridine-3-propanoic acids: Discovery of dual PPARalpha/gamma agonists as antidiabetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gene expression profiling of potential peroxisome proliferator-activated receptor (PPAR) target genes in human hepatoblastoma cell lines inducibly expressing different PPAR isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. korambiotech.com [korambiotech.com]
- 11. researchgate.net [researchgate.net]
- 12. bio-protocol.org [bio-protocol.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Sci-Hub. Pyridine-2-propanoic acids: Discovery of dual PPARα/γ agonists as antidiabetic agents / Bioorganic & Medicinal Chemistry Letters, 2006 [sci-hub.box]
- 15. ICSC 0806 - PROPIONIC ACID [chemicalsafety.ilo.org]
- 16. nj.gov [nj.gov]
- 17. capotchem.cn [capotchem.cn]
Application Notes & Protocols: A Framework for Evaluating the Antibacterial Activity of Novel Compounds
A Note to the Researcher: Initial literature searches did not yield specific data on the antibacterial properties of 2-Methyl-3-(pyridin-3-yl)propanoic acid. Therefore, this document has been designed by our Senior Application Scientists to serve as a comprehensive framework for the systematic evaluation of any novel chemical entity, provisionally termed "Compound X," for its potential as an antibacterial agent. The methodologies detailed herein are grounded in established, internationally recognized standards to ensure scientific rigor and data integrity.
Introduction: The Imperative for Novel Antibacterial Discovery
The rise of antimicrobial resistance (AMR) constitutes a formidable threat to global public health. The diminishing efficacy of existing antibiotics necessitates an urgent and continuous search for new compounds with novel mechanisms of action. This guide provides a structured, multi-tiered approach to the in vitro characterization of a novel synthetic molecule, "Compound X," for its antibacterial potential. The protocols are designed to first establish its inhibitory capacity, then characterize its bactericidal or bacteriostatic nature, and finally, to provide a preliminary assessment of its selectivity and safety through in vitro cytotoxicity testing. Each step is built upon the last, creating a logical workflow from initial screening to more advanced characterization. The methodologies are aligned with the standards set forth by the Clinical and Laboratory Standards Institute (CLSI), a global authority in antimicrobial susceptibility testing.[1][2][3]
Part 1: Foundational Analysis - Determination of Minimum Inhibitory Concentration (MIC)
Expertise & Causality: The first critical step in evaluating a new agent is to determine the lowest concentration required to inhibit the visible growth of a target bacterium. This metric, the Minimum Inhibitory Concentration (MIC), is the cornerstone of antimicrobial susceptibility testing.[4][5] It provides a quantitative measure of the compound's potency and is essential for comparing its activity against different bacterial strains and with existing antibiotics. We will utilize the broth microdilution method, a standardized and widely accepted technique that allows for the efficient testing of multiple concentrations in a 96-well plate format.[6][7]
Protocol 1.1: Broth Microdilution MIC Assay
This protocol is designed to determine the MIC of Compound X against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, in accordance with CLSI guidelines.[2][8]
Materials:
-
Compound X: Stock solution of known concentration (e.g., 1280 µg/mL) in a suitable solvent (e.g., DMSO).
-
Bacterial Strains: Mid-log phase cultures of test organisms (e.g., S. aureus ATCC 29213, E. coli ATCC 25922).
-
Growth Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator (35°C ± 2°C), spectrophotometer.
Step-by-Step Methodology:
-
Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies. b. Inoculate colonies into 5 mL of CAMHB and incubate at 37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). c. Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution Series: a. Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate. b. Add 200 µL of the Compound X stock solution (at 2X the highest desired final concentration) to well 1. c. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. d. Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no bacteria).
-
Inoculation: a. Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL. b. Add 100 µL of sterile CAMHB to well 12.
-
Incubation & Reading: a. Seal the plate and incubate at 35°C ± 2°C for 16-20 hours.[9] b. After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of Compound X at which no visible growth is observed.[5][9]
Data Presentation: MIC Values
Summarize the results in a clear, tabular format.
| Bacterial Strain | ATCC Number | Compound X MIC (µg/mL) | Reference Antibiotic | Reference MIC (µg/mL) |
| Staphylococcus aureus | 29213 | [Experimental Value] | Vancomycin | [Experimental Value] |
| Escherichia coli | 25922 | [Experimental Value] | Ciprofloxacin | [Experimental Value] |
| Pseudomonas aeruginosa | 27853 | [Experimental Value] | Gentamicin | [Experimental Value] |
Workflow Visualization: MIC Assay
Caption: Workflow for the Broth Microdilution MIC Assay.
Part 2: Pharmacodynamic Profiling - Time-Kill Kinetics Assay
Expertise & Causality: While the MIC tells us the concentration needed to inhibit growth, it doesn't describe the rate or lethality of the antibacterial action. A time-kill assay is a dynamic measurement that differentiates between bactericidal (killing) and bacteriostatic (inhibiting growth) activity.[10] A compound is typically considered bactericidal if it causes a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[11] This information is vital for predicting in vivo efficacy.
Protocol 2.1: Time-Kill Curve Assay
This protocol evaluates the rate of bacterial killing by Compound X at various multiples of its predetermined MIC.
Materials:
-
All materials from Protocol 1.1.
-
Phosphate-Buffered Saline (PBS): For serial dilutions.
-
Solid Agar Plates (e.g., Tryptic Soy Agar).
Step-by-Step Methodology:
-
Preparation: a. Prepare a standardized bacterial inoculum as described in the MIC protocol. b. In sterile tubes or flasks, prepare CAMHB containing Compound X at concentrations of 0x MIC (growth control), 1x MIC, 2x MIC, and 4x MIC. c. Inoculate each tube with the bacterial suspension to a final density of ~5 x 10⁵ CFU/mL.
-
Time-Point Sampling: a. Immediately after inoculation (T=0) and at subsequent time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot (e.g., 100 µL) from each tube.[12] b. Perform a 10-fold serial dilution of the aliquot in sterile PBS.
-
Colony Forming Unit (CFU) Plating: a. Plate a specific volume (e.g., 100 µL) from the appropriate dilutions onto agar plates.[11] b. Incubate the plates at 37°C for 18-24 hours, until colonies are visible.
-
Data Analysis: a. Count the number of colonies on plates that have between 30 and 300 colonies. b. Calculate the CFU/mL for each time point and concentration. c. Plot the log₁₀ CFU/mL (Y-axis) versus time (X-axis) to generate the time-kill curves.[12]
Data Presentation: Time-Kill Kinetics
The primary output is a semi-logarithmic plot. Data can also be tabulated.
| Time (hours) | Log₁₀ CFU/mL (Growth Control) | Log₁₀ CFU/mL (1x MIC) | Log₁₀ CFU/mL (2x MIC) | Log₁₀ CFU/mL (4x MIC) |
| 0 | [Value] | [Value] | [Value] | [Value] |
| 2 | [Value] | [Value] | [Value] | [Value] |
| 4 | [Value] | [Value] | [Value] | [Value] |
| 8 | [Value] | [Value] | [Value] | [Value] |
| 24 | [Value] | [Value] | [Value] | [Value] |
Workflow Visualization: Time-Kill Assay
Caption: Workflow for the Time-Kill Kinetics Assay.
Part 3: Preliminary Safety Profile - In Vitro Cytotoxicity Assay
Expertise & Causality: A potent antibacterial agent is only useful if it is not equally toxic to host cells. A preliminary assessment of cytotoxicity against a mammalian cell line is a critical step in evaluating the therapeutic potential and selectivity of Compound X. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability.[13][14][15] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to purple formazan crystals, which can be quantified spectrophotometrically.[14][16]
Protocol 3.1: MTT Cytotoxicity Assay
Materials:
-
Mammalian Cell Line: (e.g., HEK293, HepG2).
-
Cell Culture Medium: (e.g., DMEM) with Fetal Bovine Serum (FBS) and antibiotics.
-
MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization Solution: (e.g., Dimethyl sulfoxide (DMSO) or acidified isopropanol).
-
Equipment: Sterile 96-well cell culture plates, CO₂ incubator, plate reader (570 nm).
Step-by-Step Methodology:
-
Cell Seeding: a. Seed cells into a 96-well plate at a density that will ensure they are in a logarithmic growth phase at the time of treatment (e.g., 1 x 10⁴ cells/well). b. Incubate for 24 hours in a CO₂ incubator (37°C, 5% CO₂) to allow for cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of Compound X in cell culture medium. b. Remove the old medium from the cells and replace it with 100 µL of medium containing the various concentrations of Compound X. Include a "vehicle control" (solvent only) and an "untreated control". c. Incubate for a relevant period (e.g., 24 or 48 hours).
-
MTT Incubation: a. After the treatment period, add 10 µL of MTT reagent to each well. b. Incubate for 3-4 hours to allow for formazan crystal formation.
-
Solubilization and Measurement: a. Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[13] b. Shake the plate gently for 10 minutes. c. Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader.
-
Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the untreated control: Cell Viability (%) = (OD of treated cells / OD of control cells) x 100 b. Plot the cell viability (%) versus the compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
Workflow Visualization: MTT Cytotoxicity Assaydot
Sources
- 1. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 2. nih.org.pk [nih.org.pk]
- 3. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 4. bio.libretexts.org [bio.libretexts.org]
- 5. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 6. benchchem.com [benchchem.com]
- 7. woah.org [woah.org]
- 8. chainnetwork.org [chainnetwork.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. emerypharma.com [emerypharma.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. actascientific.com [actascientific.com]
- 13. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. MTT assay overview | Abcam [abcam.com]
- 16. Using MTT viability assay to test the cytotoxicity of antibiotics and steroid to cultured porcine corneal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Evaluating the Anti-inflammatory Properties of Pyridinyl Propanoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyridinyl propanoic acid derivatives represent an emerging class of compounds with significant potential in the development of novel anti-inflammatory therapeutics. Structurally related to the well-established arylpropionic acid family of non-steroidal anti-inflammatory drugs (NSAIDs), these derivatives offer a promising scaffold for designing next-generation agents with improved efficacy and safety profiles.[1][2] This guide provides a comprehensive overview of the key mechanisms of action and a suite of detailed protocols for the robust evaluation of their anti-inflammatory properties. The methodologies described herein are designed to build a complete pharmacological profile, from initial enzymatic screening and cell-based assays to validation in established in vivo models of inflammation.
Mechanistic Landscape: Targeting the Core Drivers of Inflammation
The anti-inflammatory activity of pyridinyl propanoic acid derivatives is primarily attributed to their ability to modulate key enzymatic and cellular signaling pathways that drive the inflammatory response. A thorough understanding of these mechanisms is critical for interpreting experimental data and guiding drug development efforts.
Inhibition of Cyclooxygenase (COX) Enzymes
The foundational mechanism for most NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for converting arachidonic acid into pro-inflammatory prostaglandins.[3][4] There are two primary isoforms:
-
COX-1: A constitutively expressed enzyme involved in physiological functions, including gastric cytoprotection and platelet aggregation.[3]
-
COX-2: An inducible enzyme that is upregulated at sites of inflammation and is a primary mediator of pain and swelling.[3][5][6]
The therapeutic goal is to achieve selective inhibition of COX-2 over COX-1, thereby retaining anti-inflammatory efficacy while minimizing the gastrointestinal side effects associated with COX-1 inhibition.[3] Pyridinyl propanoic acid derivatives are actively investigated as potential selective COX-2 inhibitors.[7][8]
Caption: COX pathway showing preferential inhibition of COX-2.
Modulation of Pro-inflammatory Signaling Cascades
Beyond direct enzyme inhibition, a compound's anti-inflammatory profile is significantly enhanced by its ability to interfere with intracellular signaling pathways that regulate the expression of pro-inflammatory genes.
-
NF-κB (Nuclear Factor kappa B) Signaling: The NF-κB pathway is a master regulator of inflammation.[9][10] In resting cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli trigger the degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the transcription of genes encoding cytokines (TNF-α, IL-6), chemokines, and adhesion molecules.[11][12][13] Inhibition of this pathway is a key therapeutic strategy.
-
MAPK (Mitogen-Activated Protein Kinase) Signaling: The MAPK family, including p38, JNK, and ERK, relays extracellular signals to intracellular targets.[14][15] These pathways are crucial for the production of inflammatory mediators and are activated by stressors and cytokines.[16][17] Modulating MAPK signaling can effectively suppress the inflammatory response.
Caption: Key inflammatory signaling pathways (NF-κB and MAPK).
Experimental Protocols: A Validated Workflow
The following protocols provide a structured approach to characterize the anti-inflammatory activity of pyridinyl propanoic acid derivatives, moving from specific enzymatic targets to complex cellular and whole-organism responses.
Workflow Overview
Caption: Staged workflow for compound evaluation.
Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay
-
Principle: This assay quantifies a compound's ability to inhibit the peroxidase activity of purified COX-1 and COX-2 enzymes. The oxidation of N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) during the reduction of PGG2 to PGH2 is measured colorimetrically.[6] The IC50 (half-maximal inhibitory concentration) is determined for each isoform to calculate a selectivity index.
-
Methodology:
-
Reagent Preparation: Prepare assay buffer, heme, purified ovine COX-1 and human recombinant COX-2 enzymes, arachidonic acid substrate, and TMPD colorimetric substrate according to the manufacturer's instructions (e.g., Cayman Chemical Cat. No. 560131).[3]
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in assay buffer to generate a dose-response curve (e.g., 0.01 to 100 µM).
-
Assay Plate Setup: In a 96-well plate, add buffer, heme, and the enzyme (COX-1 or COX-2) to appropriate wells.
-
Compound Incubation: Add the diluted test compounds or a known inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1) to the wells. Incubate for 15 minutes at 25°C.
-
Reaction Initiation: Add arachidonic acid to all wells to initiate the reaction, followed immediately by the TMPD solution.
-
Measurement: Shake the plate for 5 minutes and measure the absorbance at 590 nm using a plate reader.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the log of the compound concentration and use non-linear regression to determine the IC50 value.
-
Calculate the COX-2 Selectivity Index (SI) = IC50 (COX-1) / IC50 (COX-2) . A higher SI value indicates greater selectivity for COX-2.
-
-
-
Causality and Validation: This is the primary screening assay because it directly measures the interaction between the compound and its principal enzymatic target. Including reference standards for selective and non-selective inhibitors validates the assay's performance.
Protocol 2: LPS-Stimulated Macrophage Assay
-
Principle: This cell-based assay assesses the compound's ability to suppress the inflammatory response in a relevant immune cell type. Murine macrophage cells (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS), a component of bacterial cell walls, which induces the production of nitric oxide (NO) and pro-inflammatory cytokines like TNF-α and IL-6.[18][19]
-
Methodology:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours. Include a vehicle control (DMSO) and a positive control (e.g., Dexamethasone).
-
Inflammatory Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the unstimulated control. Incubate for 24 hours.
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
Collect 50 µL of cell culture supernatant.
-
Add 50 µL of Griess Reagent A (sulfanilamide) followed by 50 µL of Griess Reagent B (NED).
-
Incubate for 10 minutes and measure absorbance at 540 nm.
-
Quantify NO concentration using a sodium nitrite standard curve.
-
-
Cytokine Measurement (ELISA):
-
-
Causality and Validation: This assay moves beyond a single enzyme to evaluate the compound's effect on a complex cellular inflammatory response. A concurrent cell viability assay (e.g., MTT or PrestoBlue) is crucial to ensure that the observed reduction in inflammatory mediators is not due to cytotoxicity.
Protocol 3: Western Blot Analysis of NF-κB and MAPK Pathways
-
Principle: This protocol provides direct mechanistic insight by measuring the activation state of key signaling proteins. Activation of these pathways often involves phosphorylation. Western blotting with phospho-specific antibodies can detect these changes.[24][25]
-
Methodology:
-
Cell Treatment and Lysis: Seed RAW 264.7 cells in 6-well plates. Pre-treat with the test compound for 1 hour, then stimulate with LPS (1 µg/mL) for a short duration (e.g., 15-60 minutes).
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.[25]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample in Laemmli buffer and separate the proteins by size on a polyacrylamide gel.[26]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[27]
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.[28]
-
Incubate the membrane overnight at 4°C with primary antibodies specific for:
-
Phospho-p65 (NF-κB)
-
Phospho-IκBα (NF-κB)
-
Phospho-p38 (MAPK)
-
Phospho-JNK (MAPK)
-
-
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Reprobing: Strip the membrane and re-probe with antibodies for total p65, IκBα, p38, and JNK, as well as a loading control (e.g., β-actin or GAPDH) to confirm equal protein loading.
-
-
Causality and Validation: This protocol directly links the compound's activity to the modulation of specific signaling proteins. A reduction in the ratio of phosphorylated protein to total protein provides strong evidence for the mechanism of action.
Protocol 4: Carrageenan-Induced Paw Edema in Rats (Acute Model)
-
Principle: This is a classic and highly reproducible in vivo model for evaluating acute inflammation.[29] Injection of carrageenan, a phlogistic agent, into the rat's paw induces a biphasic inflammatory response characterized by fluid extravasation and leukocyte migration, resulting in measurable swelling (edema).[30][31]
-
Methodology:
-
Animal Acclimatization: Acclimate male Wistar or Sprague-Dawley rats (150-200g) for at least one week under standard laboratory conditions.
-
Grouping: Divide animals into groups (n=6-8): Vehicle Control, Positive Control (e.g., Indomethacin, 10 mg/kg), and Test Compound groups at various doses.
-
Compound Administration: Administer the test compounds and controls orally (p.o.) or intraperitoneally (i.p.) 60 minutes before the carrageenan injection.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a digital plethysmometer.
-
Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar surface of the right hind paw.
-
Edema Measurement: Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.
-
Data Analysis:
-
Calculate the change in paw volume (edema) for each animal at each time point.
-
Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 (where V_c is the mean edema in the control group and V_t is the mean edema in the treated group).
-
-
-
Causality and Validation: This model validates the in vitro findings in a whole-organism system. The time-course measurement allows for an assessment of the compound's onset and duration of action. The use of a clinically approved NSAID as a positive control is essential for benchmarking performance.
Data Presentation & Interpretation
Quantitative data from these protocols should be summarized in clear, concise tables to facilitate comparison and analysis.
Table 1: Example In Vitro Anti-inflammatory Profile
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 SI | NO Inhibition IC50 (µM) | TNF-α Inhibition (%) @ 10µM | IL-6 Inhibition (%) @ 10µM |
|---|---|---|---|---|---|---|
| Derivative A | >100 | 0.25 | >400 | 5.2 | 75% | 68% |
| Derivative B | 15.8 | 1.5 | 10.5 | 12.1 | 45% | 40% |
| Celecoxib | 25.0 | 0.15 | 167 | 8.5 | 80% | 72% |
| Indomethacin | 0.1 | 1.2 | 0.08 | 1.8 | 90% | 85% |
Table 2: Example In Vivo Efficacy in Carrageenan Paw Edema Model (at 3 hours)
| Treatment Group | Dose (mg/kg, p.o.) | Paw Volume Increase (mL) | % Edema Inhibition |
|---|---|---|---|
| Vehicle Control | -- | 0.85 ± 0.06 | -- |
| Derivative A | 30 | 0.38 ± 0.04* | 55.3% |
| Indomethacin | 10 | 0.32 ± 0.05* | 62.4% |
*Data presented as Mean ± SEM. *p < 0.05 compared to Vehicle Control.
Interpretation:
-
A compound like Derivative A would be considered a highly promising lead. Its high COX-2 Selectivity Index (>400) suggests a potentially favorable GI safety profile. This is supported by its potent inhibition of NO and pro-inflammatory cytokines in a cellular context and significant in vivo efficacy comparable to a standard drug.
-
Derivative B shows activity but is less potent and less selective, making it a lower priority candidate.
-
The collective data allows for the construction of a comprehensive Structure-Activity Relationship (SAR) to guide the synthesis of more potent and selective analogs.
References
- Uzuazokaro, M.A., Nwodo, O.F.C., & Ozah, I.R. (Year not provided). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review.
- Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy.
-
Gaestel, M., & Kotlyarov, A. (2010). The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. Frontiers in Bioscience. Available at: [Link]
- Bio-Techne. (n.d.). MAPK Signaling Links Autophagy and Inflammation.
-
Oeckinghaus, A., & Ghosh, S. (2009). The NF-κB Family of Transcription Factors and Its Regulation. Cold Spring Harbor Perspectives in Biology. Available at: [Link]
-
Kaile, J., & Sisha, B. (2018). NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. Frontiers in Immunology. Available at: [Link]
-
Huang, P., Han, J., & Hui, L. (2010). MAPK signaling in inflammation-associated cancer development. Protein & Cell. Available at: [Link]
-
Gautam, R.K., & Singh, D. (2018). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Inflammopharmacology. Available at: [Link]
-
Lawrence, T. (2009). The Nuclear Factor NF-kB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology. Available at: [Link]
- Cusabio. (n.d.). MAPK signaling pathway.
- BenchChem. (2025). Application Note: ELISA Protocol for Measuring Cytokine Inhibition by IAXO-102.
- BD Biosciences. (n.d.). Cytokine ELISA Protocol.
-
Ledwozyw, A., et al. (2006). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Journal of Pharmacological and Toxicological Methods. Available at: [Link]
-
Pérez-García, L.A., et al. (2024). Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review. Biomedicine & Pharmacotherapy. Available at: [Link]
- Assay Genie. (2024). MAPK Signaling in Inflammatory Cytokines Pathways.
-
Woźniak, M., et al. (2021). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Pharmaceutics. Available at: [Link]
- Sygnature Discovery. (2023). New In Vivo LPS Model for Anti-Inflammatory Drug Profiling.
- Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway.
- Singh, S., et al. (2014). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical Sciences and Research.
-
Phadke, A., et al. (2018). In vitro pharmacological screening methods for anti-inflammatory agents. Journal of Applied Pharmaceutical Science. Available at: [Link]
- Bowdish Lab. (2011). CYTOKINE ELISA.
- Biomatik. (2024). The Ultimate Guide To Using Elisa Kits For Cytokine Detection.
- Assay Genie. (n.d.). Multiplex ELISA Protocol.
-
Devaraj, S., et al. (2006). Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. Clinical Chemistry. Available at: [Link]
- ScienceDirect. (2024). In vitro assays to investigate the anti-inflammatory activity of herbal extracts.
-
Asati, V., et al. (2010). Synthesis and anti-inflammatory activity of some 3-(4,6-disubtituted-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl) propanoic acid derivatives. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
- Abcam. (n.d.). Western blot protocol.
- Cell Signaling Technology. (n.d.). Western Blotting Protocol.
- Sigma-Aldrich. (n.d.). Western Blot Protocol - Immunoblotting or Western Blot.
- Novus Biologicals. (n.d.). General Western Blot Protocol Overview.
- Bio-Rad. (n.d.). General Protocol for Western Blotting.
-
Asati, V., et al. (2021). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. Current Drug Targets. Available at: [Link]
-
Asadollahi, A., et al. (2014). A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. Journal of Research in Medical Sciences. Available at: [Link]
-
Sroor, F.M., et al. (2025). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. Drug Development Research. Available at: [Link]
-
Khan, I., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances. Available at: [Link]
-
Alam, M.S., et al. (2020). Discovery of Novel Pyridazine-Based Cyclooxygenase-2 Inhibitors with a Promising Gastric Safety Profile. Molecules. Available at: [Link]
-
El-Sayed, M.A.A., et al. (2025). Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling. Bioorganic Chemistry. Available at: [Link]
- Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research.
-
Szulczyk, D., et al. (2023). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. Molecules. Available at: [Link]
-
El-Subbagh, H.I., et al. (1991). Synthesis and structure-activity relationships of anti-inflammatory 9,10-dihydro-9-oxo-2-acridine-alkanoic acids and 4-(2-carboxyphenyl)aminobenzenealkanoic acids. Journal of Medicinal Chemistry. Available at: [Link]
-
Lombardino, J.G., & Wiseman, E.H. (1974). Synthesis and antiinflammatory activity of metabolites of piroxicam. Journal of Medicinal Chemistry. Available at: [Link]
-
Gouda, A.M., et al. (2019). Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action. Bioorganic Chemistry. Available at: [Link]
-
Fassihi, A., et al. (2023). Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors. Research in Pharmaceutical Sciences. Available at: [Link]
- Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. ResearchGate.
- ResearchGate. (2025). Acute and chronic anti-inflammatory evaluation of imidazo[1,2-A]pyridine carboxylic acid derivatives and docking analysis.
Sources
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Novel Pyridazine-Based Cyclooxygenase-2 Inhibitors with a Promising Gastric Safety Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and structure-activity relationships of anti-inflammatory 9,10-dihydro-9-oxo-2-acridine-alkanoic acids and 4-(2-carboxyphenyl)aminobenzenealkanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 12. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MAPK signaling in inflammation-associated cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cusabio.com [cusabio.com]
- 17. assaygenie.com [assaygenie.com]
- 18. Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Cytokine Elisa [bdbiosciences.com]
- 22. bowdish.ca [bowdish.ca]
- 23. biomatik.com [biomatik.com]
- 24. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 25. bio-rad.com [bio-rad.com]
- 26. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 27. Western Blotting实验方法 - 免疫印迹或Western Blot实验方法 [sigmaaldrich.com]
- 28. Western blot protocol | Abcam [abcam.com]
- 29. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 30. mdpi.com [mdpi.com]
- 31. ijpras.com [ijpras.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Synthesis of 2-Methyl-3-(pyridin-3-yl)propanoic Acid
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methyl-3-(pyridin-3-yl)propanoic acid. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and the scientific rationale behind the recommended procedures to empower you to overcome common synthetic challenges and optimize your reaction conditions.
I. Introduction to Synthetic Strategies
The synthesis of this compound can be approached through several strategic disconnections. This guide will focus on two of the most robust and commonly adaptable methods:
-
Alkylation of a 3-Pyridylacetic Acid Precursor: This classic approach involves the generation of a carbanion at the α-position to the activating group (nitrile or ester) of a 3-pyridylacetic acid derivative, followed by methylation. Subsequent hydrolysis affords the target carboxylic acid. This method offers a straightforward, step-wise approach to the target molecule.
-
Michael Addition and Decarboxylation: This convergent approach utilizes the conjugate addition of a malonate ester to 3-vinylpyridine. The resulting adduct is then hydrolyzed and decarboxylated to yield the desired product. This route can be highly efficient in building the carbon skeleton in a single key step.
Below, we delve into the specifics of each route, addressing potential pitfalls and providing clear, actionable guidance.
II. Troubleshooting Guide: Common Issues and Solutions
This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your experiments.
Route 1: Alkylation of 3-Pyridylacetonitrile
Question 1: My methylation reaction is resulting in a low yield of the desired C-alkylated product and a significant amount of a polar byproduct. What is happening?
Answer: A common side reaction in the methylation of pyridylacetonitriles is the competitive N-methylation of the pyridine ring, forming a pyridinium salt.[1][2] This is especially prevalent when using strong methylating agents like methyl iodide. The nitrogen atom of the pyridine is a nucleophile and can compete with the desired carbanion for the electrophilic methyl group.
Troubleshooting Steps:
-
Choice of Base and Solvent: The choice of base is critical. A strong, non-nucleophilic base such as sodium amide (NaNH₂) or lithium diisopropylamide (LDA) in an aprotic solvent like anhydrous tetrahydrofuran (THF) or diethyl ether is recommended. These bases will efficiently deprotonate the α-carbon without competing as a nucleophile.
-
Temperature Control: Perform the deprotonation at low temperatures (-78 °C) to favor the kinetic C-alkylation product over the thermodynamic N-alkylation. Add the methyl iodide slowly at this low temperature.
-
Protecting Groups: While more synthetically demanding, protection of the pyridine nitrogen prior to methylation can completely circumvent this issue. However, this adds extra steps to your synthesis.
-
Alternative Methylating Agents: Consider using a less reactive methylating agent, such as dimethyl sulfate, which may show greater selectivity for C-alkylation under optimized conditions.
Question 2: I am having difficulty hydrolyzing the 2-methyl-3-(pyridin-3-yl)propionitrile to the carboxylic acid. The reaction is sluggish, or I am seeing decomposition.
Answer: The hydrolysis of nitriles to carboxylic acids can be performed under either acidic or basic conditions, but both require heating and can present challenges.[3]
-
Acidic Hydrolysis (e.g., aq. HCl or H₂SO₄):
-
Sluggish Reaction: This can be due to insufficient heating or acid concentration. Ensure you are using a sufficiently concentrated acid (e.g., 6M HCl) and refluxing for an adequate period. Reaction monitoring by TLC or LC-MS is crucial.
-
Decomposition: Pyridine-containing compounds can be sensitive to strong, hot acids. If you observe charring or the formation of multiple unidentified byproducts, consider using milder conditions (e.g., lower temperature for a longer time) or switching to basic hydrolysis.
-
-
Basic Hydrolysis (e.g., aq. NaOH or KOH):
-
Incomplete Reaction: Similar to acidic hydrolysis, ensure adequate heating (reflux) and a sufficient excess of base.
-
Work-up is Critical: After basic hydrolysis, the product will be in the form of its carboxylate salt. You must carefully acidify the reaction mixture with a strong acid (e.g., HCl) to a pH of around 4-5 to precipitate the free carboxylic acid. Add the acid slowly while cooling the mixture in an ice bath to control the exotherm.
-
Route 2: Michael Addition and Decarboxylation
Question 3: My Michael addition of dimethyl malonate to 3-vinylpyridine is giving a low yield, and I am observing polymerization of the starting material.
Answer: Vinylpyridines are notoriously prone to polymerization, especially in the presence of acids, bases, or upon heating.[4][5] This is a significant competing pathway that can drastically reduce the yield of the desired Michael adduct.
Troubleshooting Steps:
-
Use of an Inhibitor: Ensure your 3-vinylpyridine is fresh and contains an inhibitor. If it has been stored for a long time, consider passing it through a short column of basic alumina to remove any polymeric impurities and then adding a fresh inhibitor (e.g., hydroquinone) before use.
-
Reaction Conditions: The Michael addition should be carried out under mild basic conditions. A catalytic amount of a non-nucleophilic base like sodium methoxide in methanol is a good starting point. The reaction should be run at or below room temperature to minimize polymerization.
-
Order of Addition: Add the 3-vinylpyridine slowly to the solution of the deprotonated dimethyl malonate. This ensures that the concentration of the vinylpyridine is kept low at any given time, reducing the likelihood of polymerization.
Question 4: The final decarboxylation step of my pyridylmethylmalonic ester is not proceeding to completion, or I am seeing side products.
Answer: The decarboxylation of a malonic acid derivative typically occurs upon heating after hydrolysis of the esters.[6][7]
Troubleshooting Steps:
-
Complete Hydrolysis: Ensure that the hydrolysis of both methyl esters is complete before attempting decarboxylation. This can be achieved by refluxing with a strong acid (e.g., 6M HCl) or a strong base (e.g., 6M NaOH) followed by acidic workup. Monitor the hydrolysis by TLC or LC-MS to confirm the disappearance of the starting diester and the formation of the diacid.
-
Sufficient Heating for Decarboxylation: After hydrolysis and isolation of the malonic acid intermediate, heating is required for decarboxylation. This can often be achieved by heating the isolated diacid neat or in a high-boiling solvent like diphenyl ether. The evolution of CO₂ is an indicator that the reaction is proceeding.
-
One-Pot Procedure: It is often possible to perform the hydrolysis and decarboxylation in a single step by refluxing the diester in a strong aqueous acid (e.g., 48% HBr) for an extended period. This can be more efficient but may require more optimization to avoid side reactions.
III. Frequently Asked Questions (FAQs)
Q1: Which synthetic route is preferable for a first-time synthesis?
A1: For a more controlled, step-wise approach, the alkylation of 3-pyridylacetonitrile is often preferred. The intermediates are generally stable and can be isolated and characterized at each stage, which can be beneficial for troubleshooting. The Michael addition route is more convergent but can be more challenging to optimize due to the reactivity of 3-vinylpyridine.
Q2: How can I monitor the progress of these reactions?
A2: Thin-layer chromatography (TLC) is an excellent technique for monitoring the progress of these reactions. Use a suitable solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) to achieve good separation of your starting materials, intermediates, and products. Staining with potassium permanganate or visualization under UV light is typically effective for these compounds. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.
Q3: What are the best methods for purifying the final product, this compound?
A3: The final product is an amino acid-like zwitterionic compound at its isoelectric point, which can make purification challenging.
-
Crystallization: The most common and effective method for purifying the final product is crystallization.[8][9][10] After the acidic workup of the hydrolysis step, the product will precipitate. This crude solid can then be recrystallized from a suitable solvent system, such as water, ethanol, or a mixture of the two.
-
Column Chromatography: If crystallization is not effective, column chromatography on silica gel can be used. A polar solvent system, such as dichloromethane/methanol with a small amount of acetic acid or triethylamine, will likely be required to elute the product.
Q4: What are the key safety precautions I should take when running these syntheses?
A4:
-
Sodium Amide (NaNH₂): This is a highly reactive and water-sensitive reagent. It can ignite spontaneously in air and reacts violently with water.[11][12][13][14] It should be handled under an inert atmosphere (nitrogen or argon) in a fume hood. A Class D fire extinguisher for combustible metals should be readily available.
-
Methyl Iodide (CH₃I): This is a toxic and volatile alkylating agent. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.
-
3-Vinylpyridine: This compound is flammable, toxic, and prone to hazardous polymerization.[4][5][15][16] It should be stored with an inhibitor and handled in a fume hood away from heat and ignition sources.
IV. Experimental Protocols
Protocol 1: Synthesis via Alkylation of 3-Pyridylacetonitrile
Step 1a: α-Methylation of 3-Pyridylacetonitrile
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| 3-Pyridylacetonitrile | 1.0 | 118.14 | (e.g., 5.0 g) |
| Sodium Amide (NaNH₂) | 1.1 | 39.99 | (e.g., 2.0 g) |
| Methyl Iodide (CH₃I) | 1.2 | 141.94 | (e.g., 3.2 mL) |
| Anhydrous THF | - | - | (e.g., 100 mL) |
-
To a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium amide.
-
Add anhydrous THF via syringe and cool the suspension to -78 °C in a dry ice/acetone bath.
-
Dissolve 3-pyridylacetonitrile in a minimal amount of anhydrous THF and add it dropwise to the sodium amide suspension over 30 minutes.
-
Stir the resulting deep red solution at -78 °C for 1 hour.
-
Add methyl iodide dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains below -70 °C.
-
Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution while cooling in an ice bath.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-methyl-3-(pyridin-3-yl)propionitrile.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).
Step 1b: Hydrolysis of 2-Methyl-3-(pyridin-3-yl)propionitrile
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| 2-Methyl-3-(pyridin-3-yl)propionitrile | 1.0 | 132.17 | (e.g., 4.0 g) |
| 6M Hydrochloric Acid | Excess | - | (e.g., 50 mL) |
-
To a round-bottom flask containing the nitrile, add 6M hydrochloric acid.
-
Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 4-5. The product should precipitate out of solution.
-
Cool the mixture in an ice bath for 1 hour to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from water or an ethanol/water mixture to obtain pure this compound.
Protocol 2: Synthesis via Michael Addition and Decarboxylation
Step 2a: Michael Addition of Dimethyl Malonate to 3-Vinylpyridine
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| Dimethyl Malonate | 1.2 | 132.12 | (e.g., 6.0 mL) |
| Sodium Methoxide | 0.1 | 54.02 | (e.g., 0.2 g) |
| 3-Vinylpyridine | 1.0 | 105.14 | (e.g., 4.0 mL) |
| Anhydrous Methanol | - | - | (e.g., 50 mL) |
-
To a flame-dried flask under a nitrogen atmosphere, dissolve sodium methoxide in anhydrous methanol.
-
Add dimethyl malonate dropwise to the solution and stir for 15 minutes at room temperature.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add 3-vinylpyridine dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Neutralize the reaction with a few drops of acetic acid.
-
Remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude dimethyl 2-(pyridin-3-ylmethyl)malonate.
-
Purify by flash column chromatography.
Step 2b: Hydrolysis and Decarboxylation
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| Dimethyl 2-(pyridin-3-ylmethyl)malonate | 1.0 | 237.24 | (e.g., 5.0 g) |
| 6M Hydrochloric Acid | Excess | - | (e.g., 50 mL) |
-
Combine the malonate ester and 6M hydrochloric acid in a round-bottom flask.
-
Heat the mixture to reflux for 12-24 hours. The evolution of CO₂ should be observed.
-
Follow steps 3-7 from Protocol 1b for work-up and purification.
V. Visualization of Key Processes
Reaction Mechanisms
Caption: Synthetic route via alkylation of 3-pyridylacetonitrile.
Caption: Synthetic route via Michael addition and decarboxylation.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
VI. References
-
Princeton University Environmental Health & Safety. (n.d.). Sodium Amide. Retrieved from [Link]
-
Western Carolina University. (n.d.). Standard Operating Procedure for the use of Sodium amide. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Sodium amide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14272, 3-Vinylpyridine. Retrieved from [Link]
-
Bacha, R., et al. (2020). Beneficial Contribution of Biosourced Ionic Liquids and Microwaves in the Michael Reaction. Molecules, 25(18), 4236.
-
Convenient Procedure for the α-Methylation of Simple Pyridines. (2015). Synlett, 26(11), 1541-1544.
-
Fochi, M., et al. (2019). On the effect of microwave energy on the Michael addition of dimethyl malonate on levoglucosenone. Beilstein Journal of Organic Chemistry, 15, 2366-2374.
-
Clark, J. (2023, January 23). Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts. Retrieved from [Link]
-
Damani, L. A., et al. (1982). Species differences in the metabolic C- and N-oxidation, and N-methylation of [14C]pyridine in vivo. Xenobiotica, 12(8), 527-534.
-
Shibasaki, M., et al. (2011). Asymmetric Michael Addition of Dimethyl Malonate to 2-Cyclopenten-1-one Catalyzed by a Heterobimetallic Complex. Organic Syntheses, 88, 361-372.
-
Ashenhurst, J. (2022, June 5). The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry. Retrieved from [Link]
-
Myerly, R. C., & Weinberg, K. (1969). U.S. Patent No. 3,428,641. Washington, DC: U.S. Patent and Trademark Office.
-
D'Souza, J., Caldwell, J., & Smith, R. L. (1980). Species variations in the N-methylation and quaternization of [14C]pyridine. Xenobiotica, 10(2), 151-157.
-
Jessiman, A. S., et al. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. Molecules, 20(9), 16036-16047.
-
Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]
-
Bull, S. D., et al. (n.d.). Supporting Information: Intramolecular Cation-π Interactions Control the Conformation of Nonrestricted (Phenylalkyl)Pyridines. University of Bath.
-
Kumar, A., et al. (2017). Enantioselective Michael Addition of Diethyl Malonate on Substituted Chalcone Catalysed by Nickel-Sparteine Complex. Journal of Chemical and Pharmaceutical Sciences, 10(1), 223-226.
-
Ashenhurst, J. (2022, May 20). Decarboxylation. Master Organic Chemistry. Retrieved from [Link]
-
Sosnovskikh, V. Y., et al. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Beilstein Journal of Organic Chemistry, 16, 1863-1868.
-
Wang, J., et al. (2012). Enantioselective Michael addition of malonates to α,β-unsaturated ketones catalyzed by 1,2-diphenylethanediamine. Organic & Biomolecular Chemistry, 10(38), 7748-7753.
-
Chen, W., et al. (2021). Purification of 2-Pyrrolidone by Falling Film Melt Crystallization. Processes, 9(9), 1553.
-
AK LECTURES. (2014, July 8). Hydrolysis and Decarboxylation of ß-Keto Ester Example [Video]. YouTube. Retrieved from [Link]
-
Schnürch, M., et al. (2021). A Convenient and Safe Methylation Protocol Employing Quaternary Ammonium Salts as Alternative Methylating Agents for the Selective α-Methylation of Arylacetonitriles. European Journal of Organic Chemistry, 2021(28), 3996-4001.
-
Ahmad, J., & Samsuri, A. (2021). Biodiesel Purification by Solvent-Aided Crystallization Using 2-Methyltetrahydrofuran. Energies, 14(21), 7118.
-
Nikol'skiy, V., et al. (2020). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Chemistry Proceedings, 3(1), 69.
-
Wang, Z., et al. (2009). CN Patent No. 101486654A.
-
Li, J., et al. (2015). CN Patent No. 104945313A.
-
Sumitomo Chemical Company. (2000). EP Patent No. 1002787B1.
-
QIAGEN. (n.d.). DNA Methylation Analysis. Retrieved from [Link]
-
Ulrich, J., & Jones, M. (2016). Purification of phosphoric acid by melt crystallization.
-
Jiangsu Yangnong Chemical Group Co., Ltd. (2013). CN Patent No. 102911123A.
-
Arand, J., et al. (2012). In Vivo Control of CpG and Non-CpG DNA Methylation by DNA Methyltransferases. PLOS Genetics, 8(6), e1002750.
-
Mitsubishi Rayon Co., Ltd. (1985). U.S. Patent No. 4,518,462.
Sources
- 1. Species differences in the metabolic C- and N-oxidation , and N-methylation of [14C]pyridine in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Species variations in the N-methylation and quaternization of [14C]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. VINYLPYRIDINES, STABILIZED | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. mdpi.com [mdpi.com]
- 9. EP1002787B1 - Process for the purification of (meth)acrylic acid - Google Patents [patents.google.com]
- 10. opendata.uni-halle.de [opendata.uni-halle.de]
- 11. ehs.princeton.edu [ehs.princeton.edu]
- 12. wcu.edu [wcu.edu]
- 13. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 15. 3-Vinylpyridine | C7H7N | CID 14272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Technical Support Center: Synthesis of 2-Methyl-3-(pyridin-3-yl)propanoic acid
Welcome to the technical support guide for the synthesis of 2-Methyl-3-(pyridin-3-yl)propanoic acid. This document is designed for researchers, medicinal chemists, and process development professionals who are actively working with this molecule. Our goal is to provide practical, experience-driven insights into the common challenges encountered during its synthesis, with a specific focus on the identification and mitigation of byproducts.
Frequently Asked Questions (FAQs)
This section addresses the most common questions our team receives regarding the synthesis of this compound.
Q1: What is a common and reliable synthetic route for this compound, and what are its primary challenges?
A common and robust approach is a variation of the malonic ester synthesis. This pathway involves the alkylation of a methylmalonate ester with a pyridin-3-yl-methyl halide, followed by hydrolysis and decarboxylation.
The primary challenges with this route are:
-
Controlling N-alkylation: The nitrogen atom on the pyridine ring is a competing nucleophile and can be alkylated, leading to the formation of a pyridinium salt byproduct.
-
Preventing Di-alkylation: The enolate of the malonic ester can potentially react twice with the electrophile.
-
Ensuring Complete Decarboxylation: Incomplete decarboxylation can leave the dicarboxylic acid intermediate as a significant impurity.
-
Managing Regioisomers: Depending on the starting materials and reaction conditions, impurities from reactions at other positions on the pyridine ring can arise, although this is less common when starting with a pre-functionalized pyridin-3-yl-methyl halide.[1]
Q2: My ¹H NMR spectrum shows unexpected downfield signals around δ 8.8-9.2 ppm. What is the likely cause?
The appearance of highly deshielded aromatic protons in that region is a strong indicator of N-alkylation . When the pyridine nitrogen is alkylated by your electrophile (e.g., 3-(chloromethyl)pyridine), it forms a quaternary pyridinium salt. The protons adjacent to the positively charged nitrogen (especially the C2 and C6 protons) are significantly shifted downfield compared to the neutral pyridine ring. This byproduct is often water-soluble and can sometimes be removed with an aqueous wash, but its formation reduces the overall yield.
Q3: I'm observing a peak in my LC-MS analysis with a mass corresponding to a di-alkylated product. How can I prevent this?
The formation of a di-alkylated species, where two pyridin-3-yl-methyl groups have attached to the malonic ester backbone, suggests that the initially formed enolate is reacting further. This can happen if the deprotonation/alkylation kinetics are not well-controlled.
Troubleshooting Steps:
-
Controlled Reagent Addition: Add the base to the malonic ester first to pre-form the enolate. Then, add the pyridin-3-yl-methyl halide slowly and at a controlled temperature (e.g., 0 °C) to allow the mono-alkylation to occur cleanly before a second deprotonation can take place.
-
Base Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of a non-nucleophilic base. Using a large excess of a strong base can promote further deprotonation and di-alkylation. A common choice is sodium ethoxide in ethanol.
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) or GC-MS to monitor the consumption of the starting material and the appearance of the mono-alkylated product versus the di-alkylated byproduct.[2]
Q4: The final product is difficult to purify and appears oily or amorphous, rather than crystalline. What are the likely impurities?
An oily product typically indicates the presence of impurities that disrupt the crystal lattice of the desired compound.[3] The most common culprits are:
-
Unreacted Starting Material: Especially the ester intermediate if hydrolysis was incomplete.
-
Malonic Acid Intermediate: If decarboxylation failed to go to completion.
-
Structural Isomers: While less common with this specific route, other pyridine derivatives can interfere with crystallization.[4]
-
Solvent Residue: Inadequate drying of the final product.
A combination of an acidic wash to remove any basic impurities, followed by column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol/heptane), is often necessary.
Troubleshooting Guide
This guide provides a problem-and-solution framework for specific experimental issues.
| Problem | Potential Cause | Recommended Solution & Explanation |
| Low Reaction Yield | 1. Incomplete Reaction: Insufficient base, low temperature, or short reaction time. | Solution: Ensure at least one equivalent of a strong, non-nucleophilic base (e.g., NaH, NaOEt) is used. Monitor the reaction via TLC until the starting material is consumed. Gentle heating may be required, but this can also increase byproduct formation.[3] |
| 2. Moisture Contamination: Water can quench the enolate intermediate. | Solution: Use anhydrous solvents and oven-dried glassware. Perform the reaction under an inert atmosphere (Nitrogen or Argon). | |
| 3. N-Alkylation Side Reaction: The pyridine nitrogen acts as a competing nucleophile. | Solution: This is an inherent challenge. Using a less polar, aprotic solvent can sometimes disfavor the formation of the charged pyridinium salt. Purification via column chromatography is often the most effective way to separate it from the desired product. | |
| Multiple Spots on TLC | 1. Formation of Byproducts: N-alkylation, di-alkylation, or unreacted starting materials. | Solution: Co-spot the reaction mixture with your starting materials on the TLC plate to identify them. Use LC-MS to get mass data on the other spots to help identify their structures. |
| 2. Incomplete Decarboxylation: The malonic acid intermediate is present. | Solution: Ensure the hydrolysis and decarboxylation step is heated sufficiently (typically >100 °C) and for an adequate duration. The evolution of CO₂ should be observed. Acid catalysis (e.g., refluxing in strong HCl or H₂SO₄) is standard for this step.[2] | |
| Product Identification Issues | 1. Ambiguous Spectroscopic Data: Overlapping peaks in NMR or unexpected fragmentation in MS. | Solution: Compare your data with the reference table below. If ambiguity persists, 2D NMR techniques (like COSY and HMBC) can be invaluable for confirming the connectivity of the methyl group, the propanoic acid backbone, and the pyridine ring. |
Table 1: Comparative ¹H NMR Data (Illustrative, in CDCl₃)
| Compound | CH₃ (δ, ppm) | CH (δ, ppm) | CH₂ (δ, ppm) | Pyridine-H (δ, ppm) | Key Feature |
| Target Product | ~1.2 (d) | ~2.8 (q) | ~3.0 (m) | 7.2-8.5 | Doublet for CH₃, quartet for adjacent CH. |
| N-Alkyl Pyridinium Salt | ~1.3 (d) | ~3.0 (q) | ~5.5 (s) | 8.0-9.2 | Significant downfield shift of pyridine protons and the N-CH₂ protons. |
| Di-alkylated Intermediate | ~1.1 (s) | N/A | ~3.1 (d) | 7.2-8.5 | Singlet for the methyl group (no adjacent proton). |
| Malonic Acid Intermediate | ~1.4 (s) | ~3.5 (t) | ~3.2 (d) | 7.2-8.5 | Presence of a triplet for the CH proton before decarboxylation. |
Visualizing Reaction Pathways
Understanding the formation of byproducts is key to preventing them. The diagrams below illustrate the desired synthetic pathway and a common side reaction.
Caption: Main synthetic route via malonic ester synthesis.
Caption: Formation of the N-alkylated pyridinium byproduct.
Experimental Protocols
Protocol 1: Synthesis of Diethyl 2-(pyridin-3-ylmethyl)methylmalonate (Intermediate)
CAUTION: This reaction should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE).
-
Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere. Ensure all glassware is oven-dried.
-
Reagents: Add sodium ethoxide (1.1 eq) to anhydrous ethanol (100 mL) and stir until dissolved.
-
Enolate Formation: To this solution, add diethyl methylmalonate (1.0 eq) dropwise over 15 minutes at room temperature. Stir for an additional 30 minutes.
-
Alkylation: Add a solution of 3-(chloromethyl)pyridine hydrochloride (1.05 eq) neutralized with a suitable base and dissolved in anhydrous ethanol to the dropping funnel. Add this solution to the reaction mixture dropwise over 30 minutes, maintaining the temperature below 30°C.
-
Reaction: After the addition is complete, heat the mixture to a gentle reflux (approx. 70-80°C) for 4-6 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase) until the diethyl methylmalonate spot has been consumed.
-
Workup: Cool the reaction to room temperature and remove the ethanol under reduced pressure. Add water (100 mL) and extract the product with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude diester intermediate.
Protocol 2: Hydrolysis and Decarboxylation to Final Product
-
Setup: Transfer the crude diester intermediate to a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Hydrolysis: Add 6M hydrochloric acid (100 mL).
-
Decarboxylation: Heat the mixture to reflux (approx. 100-110°C) for 8-12 hours. The reaction is complete when the evolution of CO₂ gas ceases.
-
Isolation: Cool the reaction mixture in an ice bath. Adjust the pH to ~5-6 using a saturated sodium bicarbonate solution. The product may precipitate at this stage. If it does not, extract with a suitable organic solvent like dichloromethane.
-
Purification: The crude solid can be collected by filtration and recrystallized from an ethanol/water mixture. If the product remains in solution, perform a liquid-liquid extraction and purify the resulting solid/oil by silica gel column chromatography.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
-
MDPI. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. Available at: [Link]
-
Organic Syntheses. 2-phenylpropionic acid. Available at: [Link]
-
Pharmaffiliates. (2023). Pyridine Derivatives and Impurity Standards for Pharma R&D. Available at: [Link]
-
Wikipedia. Pyridine. Available at: [Link]
Sources
Technical Support Center: Purification of 2-Methyl-3-(pyridin-3-yl)propanoic acid
Welcome to the technical support center for the purification of 2-Methyl-3-(pyridin-3-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for common challenges encountered during the purification of this compound. By understanding the underlying chemical principles, you can optimize your purification strategy to achieve the desired purity for your research and development needs.
Understanding the Molecule: Key Physicochemical Properties
This compound is a bifunctional molecule containing both a carboxylic acid group and a basic pyridine ring. This amphoteric nature is central to the challenges and opportunities in its purification.
Table 1: Physicochemical Properties of this compound and Related Isomers
| Property | This compound (Predicted) | 2-Methyl-3-(pyridin-4-yl)propanoic acid[1] | 3-(Pyridin-3-yl)propanoic acid[2] |
| Molecular Formula | C₉H₁₁NO₂ | C₉H₁₁NO₂ | C₈H₉NO₂ |
| Molecular Weight | 165.19 g/mol | 165.19 g/mol | 151.16 g/mol |
| pKa (Carboxylic Acid) | ~4-5 | Not available | Not available |
| pKa (Pyridinium ion) | ~5-6 | Not available | Not available |
| Predicted logP | ~1.0 | 1.2 | 0.4 |
Note: Experimental data for the target compound is limited. Predicted values are based on chemical structure and data from similar compounds.
The presence of both acidic and basic functional groups means the charge and solubility of the molecule are highly dependent on the pH of the solution. This property is the cornerstone of purification techniques like acid-base extraction.
Potential Impurities: A Proactive Approach
The nature of impurities largely depends on the synthetic route employed. A common synthetic pathway may involve the reaction of a pyridine-containing starting material with a propanoic acid derivative.
Common potential impurities include:
-
Unreacted Starting Materials: Such as 3-(pyridin-3-yl)acrylic acid if a reduction step is involved.
-
Reagents and Catalysts: For instance, if a hydrogenation reaction is used, residual palladium on carbon could be present.[3]
-
Side-Reaction Products: Isomers or products from incomplete reactions.
-
Residual Solvents: Solvents used in the reaction or initial work-up, such as ethanol, ethyl acetate, or toluene.[4][5]
A thorough understanding of your specific synthetic route is the first step in designing an effective purification strategy.
Troubleshooting Guides
This section provides detailed protocols and troubleshooting advice for the most common purification techniques.
Acid-Base Extraction: The First Line of Defense
Acid-base extraction is a powerful technique to separate your amphoteric product from neutral organic impurities.[6][7]
Caption: Workflow for purifying this compound using acid-base extraction.
| Issue | Potential Cause | Solution |
| Emulsion Formation | - High concentration of product or impurities.- Vigorous shaking. | - Add brine (saturated NaCl solution) to break the emulsion.- Gently invert the separatory funnel instead of vigorous shaking.- Filter the emulsified layer through a pad of Celite. |
| Product Precipitation at the Interface | The pH is near the isoelectric point of the product, minimizing its solubility in both layers. | - Adjust the pH of the aqueous layer to be either strongly acidic (pH < 2) or strongly basic (pH > 9) to ensure the product is fully charged and water-soluble. |
| Low Recovery of Product | - Incomplete extraction from the organic layer.- Product is somewhat soluble in the aqueous layer even in its neutral form. | - Perform multiple extractions with smaller volumes of the aqueous acid.- After neutralizing the aqueous layer, perform multiple extractions with an organic solvent to recover the product. |
Crystallization: For High Purity Solids
Crystallization is often the final step to obtain a highly pure, crystalline solid. The key is to find a suitable solvent or solvent system.
-
Solvent Screening: Test the solubility of your crude product in a variety of solvents at room temperature and at their boiling points. Ideal solvents will show high solubility at elevated temperatures and low solubility at room temperature or below.
-
Dissolution: Dissolve the crude product in the minimum amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel.
-
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Further Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.
-
Drying: Dry the crystals under vacuum.
This method is useful when no single solvent has the ideal solubility profile.
-
Dissolution: Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble).
-
Addition of Anti-Solvent: Slowly add a "poor" solvent (in which the product is insoluble) until the solution becomes slightly turbid.
-
Clarification: Add a few drops of the "good" solvent until the solution becomes clear again.
-
Crystallization: Allow the solution to cool slowly, as described above.
| Issue | Potential Cause | Solution |
| Oiling Out | The product is coming out of solution as a liquid phase instead of a solid. This can happen if the solution is cooled too quickly or if the melting point of the solid is lower than the boiling point of the solvent. | - Re-heat the solution to dissolve the oil and add more solvent.- Try a different solvent with a lower boiling point.- Allow for slower cooling. |
| No Crystals Form | - The solution is not supersaturated.- The product is highly soluble in the chosen solvent even at low temperatures. | - Try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.- Reduce the volume of the solvent by evaporation.- Place the solution in a colder environment (e.g., freezer). |
| Poor Crystal Quality (Fine Powder) | Rapid crystallization due to high supersaturation or rapid cooling. | - Use a larger volume of solvent.- Ensure very slow cooling by insulating the flask. |
Column Chromatography: For Difficult Separations
When dealing with impurities that have similar properties to your product, column chromatography can be an effective purification method.
Caption: General workflow for purification by flash column chromatography.
| Issue | Potential Cause | Solution |
| Poor Separation | - Inappropriate solvent system.- Column overloading. | - Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for a retention factor (Rf) of ~0.3 for your product.- Use a larger column or load less sample. |
| Tailing of the Product Spot on TLC | The carboxylic acid and pyridine groups are interacting strongly with the silica gel. | - Add a small amount of acetic acid (e.g., 0.5-1%) to the eluent. This will protonate the pyridine ring and reduce its interaction with the silica. |
| Product Stuck on the Column | The product is too polar for the chosen solvent system. | - Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate or adding methanol). |
Frequently Asked Questions (FAQs)
Q1: My NMR spectrum shows broad peaks for the acidic and pyridinic protons. Is my sample impure?
A1: Not necessarily. Broad peaks for exchangeable protons (like the carboxylic acid proton) and protons on a nitrogen-containing heterocycle are common. The broadening can be due to proton exchange with residual water or intermolecular hydrogen bonding. To confirm, you can add a drop of D₂O to your NMR tube; the acidic proton peak should disappear.
Q2: How can I confirm the purity of my final product?
A2: A combination of analytical techniques is recommended:
-
Melting Point: A sharp melting point range close to the literature value (if available) is a good indicator of purity.
-
NMR Spectroscopy (¹H and ¹³C): Should show the expected signals with correct integrations and no significant impurity peaks.
-
High-Performance Liquid Chromatography (HPLC): Can provide a quantitative measure of purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities.[8]
Q3: Can this compound exist as enantiomers? How can I separate them?
A3: Yes, this compound has a chiral center at the C2 position and can exist as a racemic mixture. Separation of enantiomers typically requires chiral chromatography, such as chiral HPLC.
References
-
PubChem. 2-Methyl-3-(pyridin-4-YL)propanoic acid. National Center for Biotechnology Information. Available from: [Link]
-
MySkinRecipes. 2-Methyl-3-(Pyridin-4-Yl)Propanoic Acid. Available from: [Link]
-
Labflow. Exp 6 - Extraction. Available from: [Link]
-
PubChem. 3-(Pyridin-3-yl)propanoic acid. National Center for Biotechnology Information. Available from: [Link]
-
Chemistry LibreTexts. 4.8: Acid-Base Extraction. Available from: [Link]
-
Alichem. 2-Methyl-3-(pyridin-2-yl)propanoic acid. Available from: [Link]
-
Justia Patents. process for the purification of 2-phenyl-2-methyl-propanoic acid derivatives. Available from: [Link]
-
NIST. Propanoic acid, 2-methyl-. National Institute of Standards and Technology. Available from: [Link]
-
MDPI. Flow Synthesis of 2-Methylpyridines via α-Methylation. Available from: [Link]
-
YouTube. Separation of three compounds using acid-base extraction. Available from: [Link]
-
Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available from: [Link]
-
Brazilian Journal of Analytical Chemistry. Rapid Qualitative and Quantitative Analysis of Residual Solvents in Food Packaging by Static Headspace coupled to GC-FID/. Available from: [Link]
-
Agilent. Analysis of USP <467> Residual Solvents of Class 1, Class 2, and Class 3 using the Agilent 8890 GC/ FID /5977B MSD System. Available from: [Link]
-
Zhang, X., et al. Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione. Journal of the Korean Chemical Society. Available from: [Link]
-
Agilent. GC Column Solvent Retention Table. Available from: [Link]
-
Zhang, J., et al. Examining the unique retention behavior of volatile carboxylic acids in gas chromatography using zwitterionic liquid stationary. Journal of Chromatography A. Available from: [Link]
- Google Patents. Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
- Google Patents. Ethyl 3-(pyridin-2-ylamino)propanoate post-treatment purification method.
-
Labflow. Lab 4 Separation of Benzoic Acid, 3-Nitroaniline, and Naphthalene Objectives Background. Available from: [Link]
Sources
- 1. 2-Methyl-3-(pyridin-4-YL)propanoic acid | C9H11NO2 | CID 12136634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-(Pyridin-3-yl)propanoic acid | C8H9NO2 | CID 259624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents [patents.google.com]
- 4. agilent.com [agilent.com]
- 5. gcms.cz [gcms.cz]
- 6. community.wvu.edu [community.wvu.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. brjac.com.br [brjac.com.br]
Technical Support Center: Stability of 2-Methyl-3-(pyridin-3-yl)propanoic Acid in Solution
Introduction
This technical guide is designed for researchers, scientists, and drug development professionals working with 2-Methyl-3-(pyridin-3-yl)propanoic acid. Stability issues in solution can lead to inconsistent experimental results, loss of valuable material, and challenges in analytical method development. This document provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) to anticipate and address the potential stability challenges associated with this molecule. The advice herein is grounded in the fundamental chemical principles of the pyridine and propanoic acid moieties.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: The primary stability concerns for this compound in solution revolve around its susceptibility to oxidation, pH-dependent degradation, and potential photodegradation. The pyridine nitrogen is a key site for oxidative reactions, while the carboxylic acid group's ionization state, dictated by pH, can influence solubility and reactivity.
Q2: How does pH affect the stability of the compound?
A2: The pH of the solution is a critical factor. The pyridine nitrogen is basic (pKa of pyridinium is ~5.2) and the carboxylic acid is acidic (pKa typically ~4-5).[1]
-
Acidic Conditions (pH < 4): The pyridine nitrogen will be protonated, forming a pyridinium salt. This can increase water solubility but may also make the pyridine ring more electron-deficient and potentially alter its susceptibility to certain reactions.
-
Neutral Conditions (pH ~7): The molecule will exist predominantly as a zwitterion, which can sometimes lead to lower solubility.
-
Alkaline Conditions (pH > 8): The carboxylic acid will be deprotonated, forming a carboxylate salt, which generally increases aqueous solubility. However, basic conditions can sometimes promote certain degradation pathways. For some pyridine derivatives, extreme alkaline conditions can be highly destabilizing.[2]
Q3: My solution of this compound is turning a yellow or brownish color over time. What is the likely cause?
A3: Discoloration is often an indicator of degradation, typically oxidative degradation. The pyridine ring system can be susceptible to oxidation, which can lead to the formation of colored byproducts. This process can be accelerated by exposure to air (oxygen), light, or the presence of trace metal ion contaminants in your solvents or reagents.[1] Older or impure samples of pyridine itself can appear yellow.[1]
Q4: I am observing a loss of my parent compound peak and the appearance of new peaks in my HPLC analysis. What are the potential degradation products?
A4: Without specific experimental data on this molecule, we can hypothesize potential degradation products based on its structure:
-
Pyridine N-oxide: Oxidation of the pyridine nitrogen is a common pathway for pyridine-containing compounds.[1] This would result in a more polar compound.
-
Decarboxylation Product: Loss of the carboxylic acid group as CO2 could occur, particularly under thermal stress, leading to the formation of 3-isobutylpyridine.
-
Ring-Opened Products: Under more aggressive conditions (e.g., strong acid/base, high heat, or potent oxidizing agents), cleavage of the pyridine ring could occur.[3]
Q5: What are the recommended storage conditions for solutions of this compound?
A5: To maximize stability, solutions should be stored under the following conditions:
-
Temperature: Store at low temperatures, such as 2-8°C or frozen at -20°C or -80°C for long-term storage.[4]
-
Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.[2][5]
-
Atmosphere: For sensitive applications or long-term storage, degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.
-
Container: Use tightly sealed containers to prevent solvent evaporation and exposure to air.[5][6]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and provides actionable solutions.
Issue 1: Poor Solubility or Precipitation of the Compound
-
Symptoms: The compound does not fully dissolve at the desired concentration, or a precipitate forms in the solution over time.
-
Causality: The solubility of this compound is highly dependent on the pH of the solution due to its amphoteric nature (containing both a basic pyridine group and an acidic carboxylic acid group). At its isoelectric point, where the net charge is zero, the compound will have its lowest solubility.
-
Solutions:
-
pH Adjustment:
-
To dissolve the compound as a salt, adjust the pH. For an acidic salt (protonated pyridine), lower the pH to < 4 with a suitable acid (e.g., HCl).
-
For a basic salt (deprotonated carboxylate), raise the pH to > 8 with a suitable base (e.g., NaOH).
-
Always use a buffered system if you need to maintain a specific pH for your experiment.
-
-
Co-solvents: If pH adjustment is not compatible with your experiment, consider using a water-miscible organic co-solvent such as DMSO, DMF, ethanol, or acetonitrile to improve solubility.[2] Always check for the compatibility of the co-solvent with your downstream application.
-
Issue 2: Inconsistent Results and Loss of Potency
-
Symptoms: You observe a decrease in the expected biological or chemical activity of your compound over time, or there is high variability between experimental replicates.
-
Causality: This is a classic sign of compound degradation. The parent molecule is likely converting into one or more inactive or less active degradation products. The rate of degradation can be influenced by solvent purity, temperature, light exposure, and pH.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
Issue 3: Appearance of Unidentified Peaks in Analytical Chromatograms
-
Symptoms: When analyzing your sample via HPLC or LC-MS, you see new peaks that were not present when the solution was freshly prepared.
-
Causality: This directly indicates the formation of new chemical entities, which are degradation products or impurities.
-
Solutions:
-
Characterize Degradants: Use LC-MS to obtain the mass of the new peaks. This can provide strong clues as to their identity. For example, a mass increase of 16 Da from the parent compound (M+16) strongly suggests the formation of an N-oxide.
-
Perform a Forced Degradation Study: To understand the stability profile of your molecule, intentionally subject it to harsh conditions. This will help you predict how it might degrade under your experimental conditions and identify the resulting degradants. See the protocol below.
-
Optimize Analytical Method: Ensure your analytical method is capable of separating the parent compound from all potential degradation products. A stability-indicating method is crucial for accurate quantification.
-
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade the compound to identify potential degradation pathways and develop a stability-indicating analytical method.
Materials:
-
This compound
-
0.1 M HCl (Acidic Hydrolysis)
-
0.1 M NaOH (Basic Hydrolysis)
-
3% Hydrogen Peroxide (H₂O₂) (Oxidative Degradation)
-
Methanol or Acetonitrile (Solvent)
-
pH meter, heating block, UV lamp (254/365 nm)
Procedure:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable organic solvent (e.g., methanol or acetonitrile).
-
Set Up Degradation Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stress agent in a clear vial. Also, prepare a control sample with 1 mL of stock and 1 mL of water.
-
Acid Hydrolysis: 1 mL stock + 1 mL 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: 1 mL stock + 1 mL 0.1 M NaOH. Heat at 60°C for 24 hours.
-
Oxidation: 1 mL stock + 1 mL 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Prepare a solution in water/methanol. Heat at 60°C for 24 hours.
-
Photodegradation: Prepare a solution in water/methanol. Expose to UV light at 254/365 nm for 24 hours. Keep a control sample wrapped in foil.
-
-
Neutralization: Before analysis, neutralize the acidic and basic samples to approximately pH 7.
-
Analysis: Analyze all samples and controls by HPLC-UV and/or LC-MS. Compare the chromatograms to identify degradation peaks and the extent of degradation.
Data Interpretation:
| Stress Condition | Expected Observation | Potential Degradation Pathway |
| Acidic (HCl) | Moderate to low degradation | Hydrolysis (unlikely for this structure), potential ring modifications under harsh conditions. |
| Basic (NaOH) | Moderate to high degradation | Potential for reactions involving the alpha-proton, or ring opening under harsh conditions.[2] |
| Oxidative (H₂O₂) | High degradation expected | Formation of Pyridine N-oxide is highly probable.[1] |
| Thermal | Degradation dependent on temperature | Decarboxylation is a possible pathway. |
| Photolytic (UV) | Degradation possible | Photochemical reactions involving the aromatic pyridine ring.[2] |
Potential Degradation Pathways
The following diagram illustrates the most likely degradation pathways for this compound based on fundamental chemical principles.
Caption: Hypothesized degradation pathways for the target molecule.
References
- Technical Support Center: Stability of Pyridin-4-ol and its Derivatives in Solution. Benchchem.
- Technical Support Center: Stability of Fluorinated Pyridines in Solution. Benchchem.
- Safety Data Sheet. Key Organics.
- HF-6691 - Safety Data Sheet. Combi-Blocks, Inc.
- 2-methyl-3-Pyrimidin-4-yl-Propionic Acid SAFETY DATA SHEET. Cayman Chemical.
- Analytical Method Summaries. Various Sources.
- SAFETY DATA SHEET. Sigma-Aldrich.
-
Pyridine. Wikipedia. Available from: [Link]
- The pyridine/benzene stability 'paradox'? Chemistry Stack Exchange.
- Stability of pyridine derivatives. Chemistry Stack Exchange.
- PROPIONIC ACID FOR SYNTHESIS. Loba Chemie.
- 2-Methyl-3-(pyridin-2-yl)propanoic acid. Chemical Supplier.
-
2-Methyl-3-(pyridin-4-YL)propanoic acid. PubChem. Available from: [Link]
- (S)-2-Amino-3-(pyridin-4-yl)propanoic acid dihydrochloride. MedchemExpress.com.
- Degradation of the Herbicide Mecoprop [2-(2-Methyl-4-Chlorophenoxy)Propionic Acid] by a Synergistic Microbial Community. PMC - NIH.
- Degradation of 3-Methylpyridine and 3-Ethylpyridine by Gordonia nitida LE31. PMC - NIH.
Sources
- 1. Pyridine - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Degradation of 3-Methylpyridine and 3-Ethylpyridine by Gordonia nitida LE31 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. keyorganics.net [keyorganics.net]
- 6. combi-blocks.com [combi-blocks.com]
Degradation profile of 2-Methyl-3-(pyridin-3-yl)propanoic acid under stress conditions
Technical Support Center: 2-Methyl-3-(pyridin-3-yl)propanoic acid
A Guide to Investigating its Degradation Profile Under Stress Conditions
Welcome to the technical support guide for this compound. This document is designed for researchers, analytical scientists, and formulation experts actively engaged in the development of this compound. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and interpret your forced degradation studies effectively. Forced degradation studies are a cornerstone of drug development, providing critical insights into a molecule's intrinsic stability and helping to develop robust, stability-indicating analytical methods.[1]
Section 1: Frequently Asked Questions (FAQs) - The Foundations
This section addresses common high-level questions regarding the setup and analytical strategy for your stress testing experiments.
Q1: Why are forced degradation studies critical for this compound?
A1: Forced degradation, or stress testing, is mandated by regulatory bodies like the ICH to understand the intrinsic stability of a drug substance.[1] For this specific molecule, these studies serve several key purposes:
-
Pathway Elucidation: To identify the likely degradation products that could form under various environmental conditions. This is crucial for understanding the molecule's chemical liabilities.
-
Method Development: To generate degradants and ensure your analytical method (typically HPLC) is "stability-indicating." This means the method can separate the intact drug from all potential degradation products, ensuring accurate quantification over time.[2]
-
Formulation & Packaging Guidance: Understanding if the molecule is sensitive to light, heat, or pH helps in designing a stable formulation and selecting appropriate packaging.[3]
-
Structural Characterization: It provides an opportunity to isolate and characterize significant degradants, which is essential for assessing their potential toxicity.
Q2: What is the most common analytical challenge when developing a stability-indicating method for this compound?
A2: The primary challenge lies in achieving adequate chromatographic resolution between the parent compound and its potential degradants, which may have very similar structures. The molecule possesses a basic pyridine ring and an acidic carboxylic acid group, making it zwitterionic at certain pH values. This can lead to poor peak shape on reversed-phase columns.
-
Expert Insight: We recommend starting with a C18 column and a mobile phase containing a phosphate buffer at a pH of around 3.0.[4] At this pH, the carboxylic acid is protonated (neutral), and the pyridine ring is protonated (positive charge), which generally leads to better interaction with the stationary phase. Using a gradient elution with acetonitrile or methanol is typically necessary to resolve both polar and non-polar degradants.
Q3: What level of degradation should I aim for in my stress studies?
A3: The goal is not to completely destroy the molecule. A target degradation of 5-20% is generally considered optimal.[5]
-
Causality: Degradation below 5% may not be sufficient to produce and detect minor degradants, making it difficult to validate the specificity of your analytical method. Degradation above 20% can lead to the formation of secondary and tertiary degradants that may not be relevant to real-world storage conditions, complicating the degradation pathway analysis.[5]
Section 2: Troubleshooting Guides by Stress Condition
This section provides detailed protocols and troubleshooting advice for each of the major stress conditions.
Hydrolytic Degradation (Acid & Base)
Hydrolysis targets functional groups susceptible to reaction with water. For this compound, the carboxylic acid and pyridine moieties are the primary sites of interaction, though they are generally stable to hydrolysis. The main effect under these conditions is often salt formation or, under extreme conditions, potential ring-opening or other reactions.[6]
Q: I'm not observing any significant degradation under initial acidic (0.1 M HCl) or basic (0.1 M NaOH) conditions at room temperature. What are my next steps?
A: This indicates good intrinsic stability against mild hydrolysis. To induce degradation, you must increase the stress level systematically.
-
Increase Temperature: Heat the samples at 60-80°C. Refluxing is a common next step if simple heating is insufficient.
-
Increase Reagent Concentration: Move to a higher concentration, such as 1 M HCl or 1 M NaOH.
-
Extend Exposure Time: Increase the duration of the study from 24 hours to several days, with appropriate time points for sampling.
It is critical to neutralize the samples before HPLC analysis to prevent damage to the column and ensure consistent chromatography.
-
Preparation: Prepare stock solutions of the compound in a suitable solvent (e.g., methanol or acetonitrile) and water.
-
Acid Stress: Add an equal volume of 1 M HCl to the aqueous solution of the drug.
-
Base Stress: In a separate vial, add an equal volume of 1 M NaOH to the aqueous solution of the drug.
-
Control: Prepare a control sample with the drug in water only.
-
Incubation: Store all samples at 60°C. Withdraw aliquots at predefined time points (e.g., 2, 8, 24, 48 hours).
-
Neutralization: Before injection, carefully neutralize the acid-stressed aliquot with an equivalent amount of 1 M NaOH and the base-stressed aliquot with 1 M HCl.
-
Analysis: Analyze by your validated stability-indicating HPLC method.
Oxidative Degradation
Oxidation is a common degradation pathway, especially for molecules with electron-rich heteroatoms like the nitrogen in the pyridine ring.
Q: What is the most likely degradation product under oxidative stress?
A: The most probable site of oxidation is the nitrogen atom of the pyridine ring, leading to the formation of an N-oxide . This is a very common metabolic and degradation pathway for pyridine-containing compounds.[7] Oxidation of the benzylic-like carbon (the carbon atom between the methyl group and the pyridine ring) is also a possibility, though typically less favored than N-oxidation.
Q: I used 3% hydrogen peroxide (H₂O₂) and saw minimal degradation. How can I increase the oxidative stress?
A: If 3% H₂O₂ at room temperature is insufficient, consider the following:
-
Increase the concentration of H₂O₂ to 10% or even 30%.
-
Gently heat the solution (e.g., to 40-50°C), as this will accelerate the reaction.
-
If peroxide is still ineffective, consider using a radical initiator like azobisisobutyronitrile (AIBN) to explore free-radical degradation pathways.[1]
-
Preparation: Prepare a solution of the drug in a suitable solvent.
-
Stress Condition: Add an appropriate volume of 30% H₂O₂ to achieve a final concentration of 3-10%.
-
Control: Prepare a control sample of the drug in the solvent without H₂O₂.
-
Incubation: Keep the samples at room temperature, protected from light, for up to 48 hours. Sample at appropriate time points.
-
Analysis: Analyze directly by HPLC. Quenching the reaction is generally not necessary for HPLC analysis.
Caption: Proposed primary oxidative degradation pathway via N-oxidation.
Photolytic Degradation
Photostability testing evaluates the impact of light exposure on the drug substance. Pyridine-containing compounds can be susceptible to photolytic degradation.
Q: My preliminary results suggest the compound is photolabile. How do I properly conduct a confirmatory study according to ICH Q1B guidelines?
A: A confirmatory photostability study requires exposing the drug substance to a controlled light source that provides both visible and UV light.[8][9]
-
Light Exposure: The standard condition is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Controls are Key: You must include a "dark control" sample, wrapped in aluminum foil, stored under the same temperature and humidity conditions. This allows you to differentiate between degradation caused by light versus thermal effects during the experiment.[9]
-
Packaging Evaluation: If the drug substance is confirmed to be photolabile, you must then test it in its proposed immediate packaging to see if the packaging provides adequate protection.[8]
-
Sample Preparation: Place a thin layer of the solid drug substance in a chemically inert, transparent container (e.g., quartz or borosilicate glass). Prepare a parallel sample and wrap it completely in aluminum foil (dark control).
-
Exposure: Place both samples in a validated photostability chamber.
-
Monitoring: Expose the samples to the required light conditions, monitoring the total illumination and UV energy.
-
Analysis: At the end of the exposure period, dissolve both the exposed sample and the dark control in a suitable solvent and analyze by HPLC. Compare the results to determine the extent of photodegradation.
Thermal Degradation
Thermal stress testing assesses the stability of the molecule at elevated temperatures, typically in the solid state.
Q: What is the most probable thermal degradation pathway for this molecule?
A: For a carboxylic acid, the most classic high-temperature degradation pathway is decarboxylation (loss of CO₂), although this often requires very high temperatures (>100-150°C) or specific catalysts. Another possibility is the intermolecular dehydration between two molecules to form an anhydride, though this is less common in the solid state without a dehydrating agent.[10]
Q: My compound shows no degradation at 60°C for one week. Should I increase the temperature further?
A: Yes. If the molecule is thermally stable at 60°C, you should test at a higher temperature, for example, 80°C. It is important to select a temperature that is high enough to induce degradation but well below the compound's melting point to avoid phase changes that would complicate the interpretation of the results.
-
Sample Preparation: Place the solid drug powder in a glass vial. Prepare a control sample stored at refrigerated or room temperature conditions.
-
Incubation: Place the test sample in a calibrated oven at a set temperature (e.g., 80°C).
-
Sampling: At specified time points (e.g., 1, 3, 7, 14 days), remove a vial for analysis.
-
Analysis: Allow the vial to cool to room temperature. Accurately weigh a portion of the powder, dissolve it in a suitable solvent, and analyze by HPLC.
Section 3: Data Interpretation & Summary
Q: How do I perform a mass balance calculation, and why is it important?
A: Mass balance is a critical component of a forced degradation study. It confirms that all the mass of the degraded parent drug can be accounted for by the sum of the intact parent drug and all the detected degradation products.
-
Calculation: Mass Balance (%) = [ (Assay of Parent Drug) + (Sum of % Area of All Degradants) ] / (Initial Assay of Parent Drug) * 100
-
Importance: A mass balance close to 100% (typically 95-105%) provides confidence that your analytical method is detecting all major degradation products. A poor mass balance suggests that some degradants may not be eluting from the column, may not have a chromophore for UV detection, or may be volatile.
Summary of Expected Degradation Profile
The following table summarizes the anticipated stability of this compound under various stress conditions, based on its chemical structure.
| Stress Condition | Reagents/Parameters | Expected Stability | Most Probable Degradation Product(s) |
| Acid Hydrolysis | 1 M HCl, 60-80°C | Stable | Minimal degradation expected. |
| Base Hydrolysis | 1 M NaOH, 60-80°C | Stable | Minimal degradation expected. |
| Oxidation | 3-10% H₂O₂, RT-50°C | Labile | Pyridine N-Oxide. |
| Photolysis | ICH Q1B Conditions | Potentially Labile | Complex mixture, dependent on specific photoreactions. |
| Thermal (Solid) | 80°C | Likely Stable | Decarboxylation product at very high temperatures. |
Section 4: Overall Experimental Workflow
The following diagram outlines a logical workflow for conducting a comprehensive forced degradation study.
Caption: A comprehensive workflow for forced degradation studies.
References
-
R Discovery. Forced Degradation Studies Research Articles - Page 1. Available from: [Link]
- Alsante, K. M., et al. (2011). Forced degradation and impurity profiling.
- Jain, D., & Basniwal, P. K. (2013). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 3(5).
-
Maheswaran, R. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 66, 1-10. Available from: [Link]
-
Klick, S., et al. (2005). Forced Degradation Studies for Biopharmaceuticals. BioPharm International, 18(5). Available from: [Link]
-
Black, G., Depp, E., & Corson, B. B. (1949). Oxidation of certain methylpyridines to pyridine carboxylic acids. The Journal of Organic Chemistry, 14(1), 14-21. Available from: [Link]
-
European Medicines Agency (EMA). (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Available from: [Link]
-
Organic Chemistry Portal. Ester to Acid - Common Conditions. Available from: [Link]
-
PubChem. 2-Methyl-3-(pyridin-4-YL)propanoic acid. National Center for Biotechnology Information. Available from: [Link]
-
Atanasova, M., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 481-487. Available from: [Link]
-
Clark, J. (2015). Hydrolysis of esters. Chemguide. Available from: [Link]
- Ishenian, H. (1957). U.S. Patent No. 2,818,378. Washington, DC: U.S. Patent and Trademark Office.
-
International Council for Harmonisation (ICH). (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. Available from: [Link]
-
KPU Pressbooks. 7.7 Other Reactions of Carboxylic Acid Derivatives. Organic Chemistry II. Available from: [Link]
-
Blake, P. G., Craggs, A., & Vayjooee, M. B. (1978). The thermal decomposition of propanoic and 2-methylpropanoic anhydrides in the gas phase. Journal of the Chemical Society, Perkin Transactions 2, (12), 1349-1352. Available from: [Link]
Sources
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. library.dphen1.com [library.dphen1.com]
- 3. jddtonline.info [jddtonline.info]
- 4. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 5. biopharminternational.com [biopharminternational.com]
- 6. 7.7 Other Reactions of Carboxylic Acid Derivatives – Organic Chemistry II [kpu.pressbooks.pub]
- 7. Oxidation of certain methylpyridines to pyridine carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ema.europa.eu [ema.europa.eu]
- 9. database.ich.org [database.ich.org]
- 10. The thermal decomposition of propanoic and 2-methylpropanoic anhydrides in the gas phase - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to the In Vitro Anti-inflammatory Activity of 2-Methyl-3-(pyridin-3-yl)propanoic Acid in RAW 264.7 Macrophages
This guide provides an in-depth comparative analysis of the in vitro anti-inflammatory properties of 2-Methyl-3-(pyridin-3-yl)propanoic acid. Leveraging established experimental models using the RAW 264.7 macrophage cell line, we will explore its potential efficacy in modulating key inflammatory pathways. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the immunomodulatory potential of novel small molecules.
Introduction: The Central Role of Macrophages in Inflammation
Inflammation is a fundamental biological response to harmful stimuli, such as pathogens and damaged cells. Macrophages are key players in the innate immune system, orchestrating both the initiation and resolution of inflammation. The RAW 264.7 murine macrophage cell line is a widely utilized in vitro model to study inflammatory processes. Upon stimulation with bacterial endotoxins like lipopolysaccharide (LPS), these cells undergo activation, leading to the production of a cascade of pro-inflammatory mediators, including nitric oxide (NO), prostaglandins, and cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1][2] The overproduction of these mediators is implicated in the pathophysiology of various inflammatory diseases, making the modulation of macrophage activation a critical therapeutic strategy.
The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways are central to the inflammatory response in macrophages.[3] LPS stimulation triggers a signaling cascade that leads to the activation of these pathways, resulting in the transcription of genes encoding pro-inflammatory mediators.[2][3] Therefore, compounds that can inhibit these pathways are of significant interest as potential anti-inflammatory agents. Pyridine derivatives have shown promise in this area, with several studies demonstrating their ability to suppress inflammatory responses in RAW 264.7 macrophages.[4][5]
This guide will comparatively assess the hypothetical anti-inflammatory activity of this compound against a well-characterized non-steroidal anti-inflammatory drug (NSAID), Diclofenac, which is known to inhibit cyclooxygenase (COX) enzymes.
Comparative Analysis of Anti-inflammatory Activity
In this section, we present a comparative analysis of this compound and Diclofenac on key inflammatory markers in LPS-stimulated RAW 264.7 macrophages. The data presented is hypothetical and intended to illustrate the potential effects based on existing literature on similar pyridine-based compounds.
Table 1: Effect on Nitric Oxide (NO) Production
| Compound | Concentration (µM) | NO Production (% of LPS Control) | IC₅₀ (µM) |
| This compound | 10 | 75.2 ± 4.1 | 45.8 |
| 25 | 52.1 ± 3.5 | ||
| 50 | 28.9 ± 2.8 | ||
| Diclofenac | 10 | 88.5 ± 5.2 | >100 |
| 25 | 76.3 ± 4.9 | ||
| 50 | 65.1 ± 4.2 |
Data are presented as mean ± SD. IC₅₀ values are calculated from dose-response curves.
Table 2: Effect on Pro-inflammatory Cytokine Production
| Compound (50 µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control (Unstimulated) | 15.2 ± 2.1 | 10.5 ± 1.8 | 8.9 ± 1.5 |
| LPS (1 µg/mL) | 1250.8 ± 98.7 | 850.4 ± 75.3 | 450.6 ± 40.2 |
| This compound + LPS | 480.5 ± 45.2 | 310.2 ± 30.1 | 180.3 ± 15.8 |
| Diclofenac + LPS | 1150.3 ± 90.1 | 790.6 ± 68.9 | 420.1 ± 38.7 |
Data are presented as mean ± SD.
Mechanistic Insights: Targeting Key Inflammatory Pathways
The observed inhibitory effects of this compound on NO and pro-inflammatory cytokine production suggest its potential to modulate upstream signaling pathways. Based on the known mechanisms of similar anti-inflammatory compounds, we hypothesize that its primary mode of action involves the inhibition of the NF-κB and MAPK signaling pathways.
Diagram 1: Proposed Anti-inflammatory Mechanism of Action
Caption: Proposed mechanism of this compound.
Experimental Protocols
The following are detailed, step-by-step methodologies for the key experiments described in this guide.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Incubation: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Treatment: For experiments, cells are seeded in appropriate plates and allowed to adhere overnight. The following day, cells are pre-treated with various concentrations of this compound or Diclofenac for 1 hour, followed by stimulation with 1 µg/mL of LPS for 24 hours.
Diagram 2: Experimental Workflow
Caption: A streamlined workflow for in vitro anti-inflammatory screening.
Cell Viability Assay (MTT Assay)
-
After the 24-hour treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well of a 96-well plate.
-
The plate is incubated for 4 hours at 37°C.
-
The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
Nitric Oxide (NO) Assay (Griess Assay)
-
The concentration of nitrite, a stable metabolite of NO, in the culture supernatants is measured using the Griess reagent.
-
50 µL of cell culture supernatant is mixed with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
The mixture is incubated at room temperature for 10 minutes.
-
The absorbance is measured at 540 nm. The nitrite concentration is calculated from a sodium nitrite standard curve.
Cytokine Analysis (ELISA)
-
The concentrations of TNF-α, IL-6, and IL-1β in the culture supernatants are quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits.
-
The assays are performed according to the manufacturer's instructions.
-
The absorbance is measured at 450 nm, and cytokine concentrations are determined from their respective standard curves.
Conclusion and Future Directions
The hypothetical data presented in this guide suggest that this compound possesses significant anti-inflammatory properties in vitro, primarily through the inhibition of NO and pro-inflammatory cytokine production in LPS-stimulated RAW 264.7 macrophages. Its potential mechanism of action, involving the suppression of the NF-κB and MAPK signaling pathways, warrants further investigation.
Future studies should focus on confirming these findings through rigorous experimental validation. This includes performing dose-response studies, assessing the effects on the phosphorylation of key signaling proteins in the NF-κB and MAPK pathways via Western blotting, and evaluating its in vivo efficacy in animal models of inflammation. Such research will be crucial in determining the therapeutic potential of this compound as a novel anti-inflammatory agent.
References
- Lipopolysaccharide stimulation of RAW 264.7 macrophages induces lipid accumulation and foam cell formation.
- Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages.Drug Dev Res.
- Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts.MDPI.
- Raw 264.7 activation by lipopolysaccharide (LPS). Cells were incubated...
- Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae.Biomolecules & Therapeutics.
- Investigation of the Mechanism of Anti-Inflammatory Action and Cytotoxicity of a Semipurified Fraction and Isolated Compounds From the Leaf of Peltophorum africanum (Fabaceae).PubMed Central.
- Xanthatin Alleviates LPS-Induced Inflammatory Response in RAW264.
- Anti-inflammatory Mechanism of Action of Benzoylmesaconine in Lipopolysaccharide-Stimul
- Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti‐Inflammatory Agents: Design, Synthesis, and LPS‐Induced RAW 264.7 Macrophages | Request PDF.
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Anti-inflammatory Mechanism of Action of Benzoylmesaconine in Lipopolysaccharide-Stimulated RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Researcher's Guide to the Statistical Analysis of Biological Data for Novel Small Molecules: A Case Study with 2-Methyl-3-(pyridin-3-yl)propanoic acid
In the landscape of modern drug discovery, the journey of a novel small molecule from initial synthesis to a potential therapeutic is paved with rigorous biological testing and, critically, the robust statistical analysis of the resulting data. This guide provides researchers, scientists, and drug development professionals with an in-depth comparison of statistical methodologies applicable to the biological data generated for a compound such as 2-Methyl-3-(pyridin-3-yl)propanoic acid. While specific biological data for this particular molecule is not extensively published, it serves as a pertinent exemplar for the statistical challenges and strategies encountered in small molecule research.
This document is structured to provide not just procedural steps, but the underlying rationale for experimental design and analytical choices, ensuring a self-validating system of inquiry. Every claim and protocol is grounded in authoritative sources to uphold the highest standards of scientific integrity.
Foundational Concepts: From Raw Data to Biological Insight
The initial stages of characterizing a novel compound like this compound involve a battery of in vitro and in vivo assays. The nature of the data generated—be it continuous (e.g., enzyme activity), categorical (e.g., presence or absence of a phenotype), or time-series (e.g., monitoring a biomarker over time)—dictates the appropriate statistical approach. The primary goal is to discern a true biological signal from experimental noise, a task that requires careful consideration of statistical power, sample size, and potential sources of bias.
A crucial first step is exploratory data analysis (EDA) , which involves visualizing the data to identify patterns, outliers, and to check assumptions for subsequent formal statistical tests. Techniques such as histograms, box plots, and scatter plots are invaluable in this phase.
Comparative Analysis of Statistical Methodologies
The selection of a statistical test is contingent upon the research question, the experimental design, and the nature of the data. Here, we compare common statistical frameworks relevant to the preclinical evaluation of a small molecule.
Dose-Response Analysis: Quantifying Potency and Efficacy
A fundamental aspect of characterizing a bioactive compound is understanding its dose-response relationship. This is typically represented by a sigmoidal curve, from which key parameters like the half-maximal effective concentration (EC50) or inhibitory concentration (IC50) are derived.[1]
Experimental Protocol: In Vitro Cell Viability Assay (MTT Assay)
-
Cell Culture: Plate a human cancer cell line (e.g., HeLa) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) in culture medium.
-
Incubation: Replace the existing medium with the compound-containing medium and incubate for 48 hours.
-
MTT Addition: Add MTT reagent to each well and incubate for 4 hours, allowing viable cells to form formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Statistical Analysis Workflow for Dose-Response Data
Caption: Workflow for statistical analysis of dose-response data.
Comparison of Dose-Response Models:
| Model | Description | Advantages | Disadvantages |
| Four-Parameter Logistic (4PL) Model | A sigmoidal model that fits the bottom and top plateaus, the EC50, and the Hill slope.[1] | Widely applicable, provides key pharmacological parameters. | Can be sensitive to outliers, requires sufficient data points across the curve. |
| Probit/Logit Models | Linearizes the dose-response relationship through transformation.[1] | Simpler to implement than non-linear models. | Can distort the error structure of the data, may not accurately reflect the biological reality.[1] |
| Spearman-Kärber Method | A non-parametric method for estimating the median effective dose.[1] | Does not assume a specific shape for the dose-response curve. | Less efficient than parametric methods if the data follows a known distribution. |
For robust analysis, non-linear regression using the four-parameter logistic model is generally preferred as it directly models the biological process.[1] Software packages like GraphPad Prism or the drc package in R are commonly used for this purpose.
Target Validation and Biomarker Discovery: Identifying the Molecular Mechanism
Once a biological effect is established, the next critical step is to identify the molecular target of the compound and any associated biomarkers that can predict its efficacy. This often involves high-throughput "omics" technologies such as transcriptomics (RNA-seq) or proteomics.
Experimental Protocol: Whole Transcriptome Analysis (RNA-seq)
-
Sample Preparation: Treat cells with this compound at its EC50 concentration and a vehicle control for a predetermined time (e.g., 24 hours).
-
RNA Extraction: Isolate total RNA from the treated and control cells.
-
Library Preparation: Construct sequencing libraries from the extracted RNA.
-
Sequencing: Sequence the libraries on a high-throughput sequencing platform.
-
Data Preprocessing: Perform quality control, read alignment, and quantification of gene expression.
Statistical Analysis Workflow for Omics Data
Caption: Workflow for statistical analysis of omics data for target and biomarker discovery.
Comparison of Statistical Tests for Differential Expression:
| Test | Description | Advantages | Disadvantages |
| t-test | Compares the means of two groups. | Simple and intuitive. | Not suitable for the count data and small sample sizes typical of RNA-seq. |
| DESeq2/edgeR | Utilizes negative binomial models to account for the specific statistical properties of RNA-seq data. | Robust for small sample sizes, incorporates variance stabilization. | Computationally more intensive than simpler tests. |
| Limma-Voom | Applies linear models to log-transformed counts, incorporating precision weights. | Good performance across a range of sample sizes, can handle complex experimental designs. | Requires a minimum number of replicates for reliable variance estimation. |
For RNA-seq data, methods like DESeq2 and edgeR are the industry standard due to their ability to handle the unique characteristics of count data.[2] A critical consideration in omics studies is the correction for multiple testing to control the false discovery rate (FDR), for which methods like the Benjamini-Hochberg procedure are commonly employed.[3]
Validating Statistical Findings: The Cornerstone of Reproducibility
Statistical significance does not always equate to biological relevance. Therefore, it is imperative to validate any initial findings through independent experiments.
Target Validation: Once a potential molecular target is identified from omics data, its role in the compound's activity must be confirmed. This can be achieved through techniques like siRNA-mediated gene knockdown or CRISPR-Cas9 gene editing, followed by a re-evaluation of the compound's effect.[4][5][6]
Biomarker Validation: A candidate biomarker's ability to predict a response to the compound should be assessed in independent datasets or in prospectively designed studies.[7][8] Statistical metrics such as sensitivity, specificity, and the receiver operating characteristic (ROC) curve are used to evaluate the performance of a biomarker.[7]
Conclusion: A Data-Driven Path to Discovery
The statistical analysis of biological data is an indispensable component of the drug discovery pipeline. For a novel compound like this compound, a multifaceted statistical approach is necessary to elucidate its biological activity, mechanism of action, and potential as a therapeutic agent. By carefully selecting experimental designs and applying appropriate statistical methodologies, researchers can confidently navigate the complexities of biological data to uncover meaningful and reproducible scientific insights. This guide provides a framework for such an endeavor, emphasizing the critical interplay between experimental biology and statistical rigor.
References
- Challenges in Biomarker Discovery: Combining Expert Insights with Statistical Analysis of Complex Omics D
- Biomarker Discovery and Validation: Statistical Consider
- A statistical approach to selecting and confirming validation targets in -omics experiments. [No Source Found].
- The analysis of dose-response curves--a practical approach. PubMed Central.
- Dose–response rel
- Study Designs and Statistical Analyses for Biomarker Research. MDPI.
- Which statistical tool or test can be used for dose-response curve with time component?
- Biomarker Discovery and Validation: Statistical Consider
- Validation strategies for target prediction methods.
- Beyond exposure‐response: A tutorial on statistical considerations in dose‐ranging studies. PubMed Central.
- Statistical analysis of dose-response curves. Wiley Analytical Science.
- An overview of statistical methods for biomarkers relevant to early clinical development of cancer immunotherapies. Frontiers.
- Tips and Tricks for Successful Application of Statistical Methods to Biological D
- Target Validation - Improving and Accelerating Therapeutic Development for Nervous System Disorders. NCBI.
- Statistical Methodology in Single-Molecule Experiments. Project Euclid.
- Target Identification and Validation (Small Molecules). University College London.
- 2-Methyl-3-(pyridin-4-YL)propanoic acid | C9H11NO2 | CID 12136634. PubChem.
- Statistical Methods for Drug Discovery. Basicmedical Key.
- Target identification and valid
- Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution
Sources
- 1. Dose–response relationship - Wikipedia [en.wikipedia.org]
- 2. Challenges in Biomarker Discovery: Combining Expert Insights with Statistical Analysis of Complex Omics Data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A statistical approach to selecting and confirming validation targets in -omics experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Target Validation - Improving and Accelerating Therapeutic Development for Nervous System Disorders - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]
- 6. wjbphs.com [wjbphs.com]
- 7. Biomarker Discovery and Validation: Statistical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
Safety Operating Guide
A Guide to the Safe Disposal of 2-Methyl-3-(pyridin-3-yl)propanoic Acid
In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily occurrences. With this innovation comes the critical responsibility of ensuring the safety of our researchers and the protection of our environment. This guide provides a detailed protocol for the proper disposal of 2-Methyl-3-(pyridin-3-yl)propanoic acid, a compound of interest in various research applications. In the absence of a specific Safety Data Sheet (SDS) for the free acid form, this document synthesizes safety data from its hydrochloride salt and structurally related compounds, namely propionic acid and pyridine, to establish a robust and cautious disposal procedure.
Hazard Profile and Risk Assessment
Understanding the potential hazards of this compound is the cornerstone of its safe management. Based on the available data for its hydrochloride salt and analogous structures, the following hazard profile should be assumed.[1]
| Potential Hazard | Classification | Description | Primary Analogue Source |
| Acute Oral Toxicity | Harmful | Harmful if swallowed. | 2-Methyl-2-(pyridin-3-yl)propanoic acid |
| Skin Corrosion/Irritation | Irritant | Causes skin irritation. | Propionic Acid[2][3] |
| Serious Eye Damage/Irritation | Irritant/Damaging | Causes serious eye irritation or damage.[2] | Propionic Acid[2] |
| Respiratory Irritation | Irritant | May cause respiratory irritation.[2] | Propionic Acid[2] |
| Flammability | Flammable Liquid & Vapor | Assumed based on the propionic acid and pyridine moieties. | Propionic Acid[2][4] |
This table is a synthesis of potential hazards and should be used for precautionary guidance. Always consult with your institution's Environmental Health and Safety (EHS) department for a formal risk assessment.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound in any capacity, from experimental use to disposal, the appropriate personal protective equipment must be worn.[2][5][6]
-
Eye Protection : Chemical safety goggles or a face shield are mandatory to protect against splashes.[2][6]
-
Hand Protection : Chemical-resistant gloves, such as butyl rubber or Viton®, are essential to prevent skin contact. Always inspect gloves for integrity before use and dispose of them properly after handling the chemical.[2][5][6]
-
Body Protection : A standard laboratory coat must be worn to protect street clothing and underlying skin.[5]
-
Respiratory Protection : All handling of this compound should be conducted in a certified chemical fume hood to avoid the inhalation of vapors.[2][5][7]
Spill Management: A Swift and Safe Response
In the event of a spill, a prompt and safe response is crucial to mitigate exposure and environmental contamination.
For Small Spills:
-
Evacuate and Ventilate : If not already in a fume hood, evacuate the immediate area and ensure adequate ventilation.
-
Absorb : Cover the spill with a non-combustible absorbent material such as vermiculite, sand, or diatomaceous earth.[5]
-
Collect : Carefully collect the absorbed material using non-sparking tools and place it into a designated, sealable, and properly labeled hazardous waste container.[7]
-
Decontaminate : Clean the spill area with a suitable solvent (e.g., soap and water), and collect the decontamination materials as hazardous waste.
-
Report : Inform your supervisor and your institution's EHS department of the spill.
For Large Spills:
-
Evacuate : Immediately evacuate the laboratory.
-
Alert : Notify your institution's EHS department and emergency response team.
-
Secure : Prevent entry into the affected area.
Disposal Protocol: A Step-by-Step Guide
All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), must be treated as hazardous waste.[5][8]
Step 1: Waste Segregation
-
Do Not Mix : Do not mix waste containing this compound with other waste streams, especially incompatible materials like strong oxidizers or bases.[5][7]
-
Dedicated Container : Collect all waste in a designated, compatible, and clearly labeled hazardous waste container. The container should be made of a material resistant to both acidic and organic compounds.
Step 2: Waste Collection and Storage
-
Container Integrity : Ensure the waste container is in good condition and has a secure, tight-fitting lid.[7]
-
Labeling : Label the waste container with "Hazardous Waste" and the full chemical name: "this compound". Also, list any other components of the waste mixture.
-
Storage Location : Store the waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from heat and ignition sources.[9][7]
Step 3: Final Disposal
-
Contact EHS : When the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal by a licensed hazardous waste contractor.[7]
-
Regulatory Compliance : Disposal must be carried out in accordance with all local, state, and federal regulations.[5][8] Incineration in a permitted hazardous waste incinerator is a common and effective disposal method for this type of organic chemical waste.[8]
Disposal Decision Workflow
The following flowchart illustrates the decision-making process for the proper disposal of this compound waste.
Sources
- 1. capotchem.cn [capotchem.cn]
- 2. nbinno.com [nbinno.com]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. dcfinechemicals.com [dcfinechemicals.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. lobachemie.com [lobachemie.com]
Navigating the Safe Handling of 2-Methyl-3-(pyridin-3-yl)propanoic Acid: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
The responsible and safe handling of chemical reagents is a cornerstone of successful research and development. This guide provides essential safety and logistical information for 2-Methyl-3-(pyridin-3-yl)propanoic acid, a compound of interest in various research applications. By understanding its potential hazards and implementing the robust protocols outlined below, you can ensure a safe laboratory environment while maintaining the integrity of your work.
Hazard Analysis: A Synthesis of Structural Precedents
Pyridine Derivatives: Pyridine and its analogues are known to be potentially harmful if inhaled, swallowed, or absorbed through the skin.[1] They can cause irritation to the skin, eyes, and respiratory tract.[2] Some pyridine compounds are also flammable.[3]
Carboxylic Acids: Propanoic acid is corrosive and can cause severe skin burns and eye damage.[4][5] Inhalation of its vapors may lead to respiratory irritation.[6]
Based on these precedents, this compound should be treated as a substance that is potentially:
-
Harmful by inhalation, ingestion, and skin absorption.[2]
-
A skin, eye, and respiratory irritant.[2]
-
Corrosive, with the potential to cause burns.[7]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical to mitigate the risks associated with handling this compound. The following table outlines the minimum required PPE and the rationale for its use.
| PPE Component | Specifications | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield. | To protect against splashes of the corrosive material that can cause serious eye damage. |
| Hand Protection | Chemically resistant gloves (e.g., butyl rubber, nitrile). | To prevent skin contact, which can lead to irritation or burns. It is crucial to check the glove manufacturer's compatibility chart. |
| Body Protection | A fully buttoned laboratory coat. | To protect the skin from accidental spills. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | To minimize the inhalation of potentially harmful vapors or dust. |
Operational Protocols: Ensuring a Safe Workflow
Adherence to a systematic and cautious workflow is paramount. The following step-by-step guide provides a framework for the safe handling of this compound from receipt to disposal.
Caption: A logical workflow for the safe handling of this compound.
Emergency Procedures: A Plan for the Unexpected
Even with meticulous planning, accidents can occur. A well-defined emergency response plan is crucial for minimizing harm.
Spill Management
The immediate actions taken in the event of a spill are critical to containing the hazard and ensuring personnel safety.
Caption: A step-by-step spill response plan for this compound.
In case of a large spill, evacuate the laboratory and contact your institution's emergency response team immediately. [1]
First Aid Measures
In the event of exposure, immediate and appropriate first aid is critical.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[2] Seek medical attention if irritation develops.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[2] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[2] Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Disposal Plan: Environmental Responsibility
Proper disposal of this compound and any contaminated materials is essential to protect the environment and comply with regulations.
-
Waste Characterization: Due to its pyridine and carboxylic acid components, this compound should be considered hazardous waste.[3]
-
Containerization: Collect waste in a designated, properly labeled, and sealed container.[1] Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
Disposal Vendor: All waste must be disposed of through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations.[8]
By integrating these safety protocols into your laboratory's standard operating procedures, you can foster a culture of safety and ensure the well-being of all personnel working with this compound.
References
- Penta Chemicals. (2025, July 8).
-
Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Propionic acid. Retrieved from [Link]
- Cayman Chemical. (2007, February 13).
- Scribd. (n.d.).
- Lab Alley. (n.d.). Learn About Propionic Acid and How to Use it Safely.
- Bio-WORLD. (n.d.).
- GOV.UK. (2024, October 10).
- International Labour Organization & World Health Organization. (2021). ICSC 0806 - PROPIONIC ACID.
- Flinn Scientific. (2015, October 20).
- Washington State University. (n.d.).
- ResearchGate. (2025, August 9). Synthesis of 1,4‐dihydro‐4‐oxopyrrolo[3,4‐b]pyridine‐3‐carboxylic acid derivatives as potential antimicrobial agents.
- Fisher Scientific. (2025, December 18).
- Quora. (2021, June 1). How is Propanoic acid synthesised in the chemical Industries, meaning how is it made commercially?
- Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
- Food and Agriculture Organization of the United N
- Sigma-Aldrich. (2024, September 8).
- APEC. (2025, August 4).
- Google Patents. (n.d.). US8575350B2 - Process for producing pyridine carboxylic acids.
- PubMed Central. (2025, May 20). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors.
- Jubilant Ingrevia Limited. (2024, January 25).
- Physics & Maths Tutor. (n.d.). Practical notes - CP7 Oxidation of Propan-1-ol to Produce Propanal and Propanoic Acid.
- Hilaris Publisher. (2011, June 27).
- Creative Proteomics. (n.d.).
- MDPI. (n.d.). Pyridine Compounds with Antimicrobial and Antiviral Activities.
Sources
- 1. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. scribd.com [scribd.com]
- 4. pentachemicals.eu [pentachemicals.eu]
- 5. Propionic Acid SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 6. ICSC 0806 - PROPIONIC ACID [chemicalsafety.ilo.org]
- 7. laballey.com [laballey.com]
- 8. bio.vu.nl [bio.vu.nl]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
